molecular formula C7H8BBrO2 B1271537 2-Bromomethylphenylboronic acid CAS No. 91983-14-1

2-Bromomethylphenylboronic acid

Cat. No.: B1271537
CAS No.: 91983-14-1
M. Wt: 214.85 g/mol
InChI Key: MYVJCOQGXCONPE-UHFFFAOYSA-N
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Description

2-Bromomethylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BBrO2 and its molecular weight is 214.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVJCOQGXCONPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378330
Record name 2-Bromomethylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91983-14-1
Record name 2-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)benzeneboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromomethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromomethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental workflows.

Core Properties and Data

This compound is a bifunctional molecule containing both a boronic acid and a bromomethyl group. This unique structure allows for sequential or orthogonal functionalization, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 91983-14-1[1][2][3]
Molecular Formula C₇H₈BBrO₂[1][2][3]
Molecular Weight 214.85 g/mol [1][2][3]
Melting Point 138-162 °C[3]
Appearance White to light yellow crystalline powder[3][4][5]
Storage Temperature 2-8°C[3]

Key Applications in Research and Development

This compound is extensively utilized in several areas of chemical and pharmaceutical research. Its dual reactivity is key to its utility. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Key application areas include:

  • Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the development of anti-cancer agents.[3]

  • Cross-Coupling Reactions : Its primary use is in Suzuki-Miyaura coupling reactions to create biaryl structures and other complex organic molecules.[3]

  • Chemosensor Development : The boronic acid group can reversibly bind with diols, making it a key component in designing sensors for glucose and other monosaccharides. It is also used to synthesize fluorescent probes for detecting hydrogen peroxide.

  • Bioconjugation : The compound is employed in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces for applications in drug delivery and diagnostics.[3]

  • Materials Science : It is used in the development of functional polymers with specific electronic or optical properties for applications like sensors and displays.[3]

Experimental Workflows and Logical Relationships

The versatility of this compound can be illustrated through its role in common experimental workflows. Below are diagrams representing its application in Suzuki-Miyaura coupling and in the synthesis of a generic chemosensor.

Suzuki_Miyaura_Coupling reagent1 This compound product Biaryl Product reagent1->product Suzuki Coupling reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃) base->product

Figure 1: Role of this compound in a Suzuki-Miyaura Coupling Reaction.

Chemosensor_Synthesis start This compound step1 Nucleophilic Substitution (e.g., with a fluorophore containing a nucleophile) start->step1 intermediate Fluorophore-Functionalized Phenylboronic acid step1->intermediate step2 Purification (e.g., Chromatography) intermediate->step2 final_product Boronic Acid-Based Chemosensor step2->final_product

Figure 2: General workflow for the synthesis of a chemosensor from this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should adapt this protocol based on the specific substrates and desired scale.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous sodium carbonate or potassium phosphate)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup : To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).

  • Inert Atmosphere : Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent and Base Addition : Under the inert atmosphere, add the degassed solvent, followed by the degassed aqueous base (2.0 equivalents).

  • Reaction : Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Safety Information:

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

2-Bromomethylphenylboronic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(bromomethyl)phenylboronic acid, a versatile bifunctional reagent crucial in organic synthesis and medicinal chemistry. It details the compound's chemical structure, physicochemical properties, key synthetic protocols, and its role as a building block for complex molecules.

Chemical Structure and IUPAC Name

2-(Bromomethyl)phenylboronic acid is an organoboron compound featuring both a boronic acid group and a bromomethyl substituent on a benzene ring. These two functional groups, positioned ortho to each other, provide distinct reactive sites for sequential chemical transformations.

  • IUPAC Name: [2-(bromomethyl)phenyl]boronic acid[1]

  • Chemical Structure: Chemical structure of 2-(Bromomethyl)phenylboronic acid (Note: This is a placeholder image. The actual structure features a benzene ring substituted at position 1 with a B(OH)2 group and at position 2 with a CH2Br group.)

Physicochemical and Spectroscopic Data

The properties of 2-(bromomethyl)phenylboronic acid are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 91983-14-1[2]
Molecular Formula C₇H₈BBrO₂[2][3]
Molecular Weight 214.85 g/mol [2]
Appearance White to light yellow or faint orange crystalline powder[2][3]
Melting Point 138 °C or 158-162 °C[2][3]
pKa (Predicted) 8.44 ± 0.58[3]
Storage Conditions 2-8°C, under inert atmosphere[3]
¹H NMR Spectroscopy The signal for the bromomethyl (-CH₂Br) protons can be complex. Due to the tendency of boronic acids to form various monomeric and oligomeric anhydride structures in solution, the -CH₂Br signal may appear as multiple singlets (e.g., at 4.75, 5.09, and 5.15 ppm), with ratios dependent on concentration and solvent.[4]
Boiling Point (Predicted) 358.5 ± 44.0 °C[3]
Density (Predicted) 1.57 ± 0.1 g/cm³[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(bromomethyl)phenylboronic acid and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-(Bromomethyl)phenylboronic Acid

The following protocol describes a plausible and common method for the synthesis of arylboronic acids, adapted for this specific compound via a Grignard reaction. The starting material is 2-bromobenzyl bromide.

Logical Workflow for Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Isolation A 2-Bromobenzyl bromide + Mg turnings B Anhydrous THF A->B in C Reflux B->C under D Formation of 2-(bromomethyl)phenylmagnesium bromide C->D E Grignard Reagent Solution D->E F Trimethyl borate in THF E->F Add to G Cool to -78°C F->G under H Reaction Mixture G->H I Reaction Mixture H->I J Aqueous HCl I->J Quench with K Work-up & Purification J->K L 2-(Bromomethyl)phenylboronic Acid K->L Yields

Caption: Logical workflow for the synthesis of 2-(bromomethyl)phenylboronic acid.

Methodology:

  • Apparatus Setup: A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Borylation: The resulting Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and aqueous hydrochloric acid (e.g., 2 M HCl) is added slowly to quench the reaction and hydrolyze the borate ester. The mixture should be stirred vigorously for 1-2 hours.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield pure 2-(bromomethyl)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

2-(Bromomethyl)phenylboronic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2]

Experimental Workflow for Suzuki-Miyaura Coupling

G A Combine Reactants: - Aryl Halide (1 equiv) - 2-(Bromomethyl)phenylboronic acid (1.2 equiv) - Base (e.g., K2CO3, 2 equiv) B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (Ar bubbling or freeze-pump-thaw) B->C D Add Pd Catalyst (e.g., Pd(PPh3)4, 0.05 equiv) C->D E Heat Reaction Mixture (e.g., 80-100°C) D->E F Monitor Reaction (TLC or GC/MS) E->F G Cool to RT & Work-up (Extraction, Washing) F->G Upon Completion H Purify Product (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a Schlenk flask are added the aryl halide (1.0 equivalent), 2-(bromomethyl)phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: A solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), is added.

  • Degassing: The heterogeneous mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically achieved by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%) is added.

  • Reaction: The flask is sealed, and the mixture is heated with vigorous stirring to a temperature between 80-100 °C. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Relevance in Medicinal Chemistry and Biology

While 2-(bromomethyl)phenylboronic acid is primarily a synthetic intermediate, the broader class of phenylboronic acids has demonstrated biological activity. Studies on the parent compound, phenylboronic acid, have shown that it can inhibit signaling pathways crucial for cancer cell migration. This suggests that derivatives synthesized from 2-(bromomethyl)phenylboronic acid may serve as scaffolds for developing novel therapeutics.

Inhibition of Rho GTPase Signaling by Phenylboronic Acid

Research has indicated that phenylboronic acid can inhibit the migration of prostate cancer cells. This effect is mediated through the downregulation of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton and cell motility.

G cluster_0 Rho GTPase Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Rac1 Rac1 Migration Cell Migration & Metastasis Rac1->Migration Cdc42 Cdc42 Cdc42->Migration Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Myosin->Migration PBA Phenylboronic Acid PBA->RhoA inhibits PBA->Rac1 inhibits PBA->Cdc42 inhibits

Caption: Phenylboronic acid inhibits key regulators of cancer cell migration.

The ability of the boronic acid moiety to interact with biological molecules, combined with the reactive bromomethyl handle for conjugation, makes 2-(bromomethyl)phenylboronic acid a valuable starting material for creating probes and drug candidates targeting such pathways. Its applications include the synthesis of molecules for anti-inflammatory and anti-tumor studies, as well as the development of sensors for biologically relevant molecules like glucose and hydrogen peroxide.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)phenylboronic acid is a versatile bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and drug development. Its structure incorporates a reactive benzylic bromide moiety, susceptible to nucleophilic substitution, and a boronic acid group, which is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This unique combination allows for the sequential or orthogonal introduction of diverse molecular fragments, making it a valuable building block for the construction of complex organic molecules, including pharmaceutical intermediates and novel chemical probes.[1][2] This technical guide provides a comprehensive overview of a viable synthetic route to 2-bromomethylphenylboronic acid, its characterization, and its application in Suzuki-Miyaura cross-coupling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 91983-14-1[2][3]
Molecular Formula C₇H₈BBrO₂[2][3]
Molecular Weight 214.85 g/mol [2][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 138-162 °C[2][3]
Purity Typically ≥95% (HPLC)[2]
Storage Conditions 2-8 °C, under inert atmosphere[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the free-radical bromination of 2-methylphenylboronic acid. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. The most frequently employed reagent for this transformation is N-Bromosuccinimide (NBS), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthesis Pathway

synthesis_pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Methylphenylboronic_acid 2-Methylphenylboronic acid 2_Bromomethylphenylboronic_acid This compound 2_Methylphenylboronic_acid->2_Bromomethylphenylboronic_acid Free-Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->2_Bromomethylphenylboronic_acid Initiator Radical Initiator (AIBN) Initiator->2_Bromomethylphenylboronic_acid Solvent Solvent (e.g., CCl4) Solvent->2_Bromomethylphenylboronic_acid

Caption: Synthesis of this compound.

Experimental Protocol: Free-Radical Bromination

This protocol is adapted from general procedures for benzylic bromination using NBS.

Materials:

  • 2-Methylphenylboronic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylphenylboronic acid (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: To the solution, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the precipitated succinimide.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The methylene protons (-CH₂Br) would appear as a singlet, typically deshielded by the adjacent bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The carbon of the -CH₂Br group will be shifted downfield due to the electronegativity of the bromine atom.

  • ¹¹B NMR: Boron-11 NMR is a useful technique to characterize boronic acids, with the chemical shift indicating the coordination state of the boron atom.

Note: Despite extensive searching of available literature and databases, specific, experimentally obtained NMR and mass spectrometry data for this compound could not be located. Commercial suppliers confirm the structure via these methods, but do not provide the raw data.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid group, C-H stretches of the aromatic ring, and the C-Br stretch of the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern [M+2]⁺ of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the benzylic C-C bond.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond at the benzylic position.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product 2_Bromomethylphenylboronic_acid This compound Coupled_Product Coupled Product 2_Bromomethylphenylboronic_acid->Coupled_Product Aryl_Halide Aryl/Vinyl Halide or Triflate Aryl_Halide->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Coupled_Product Temperature Heat Temperature->Coupled_Product

Caption: Suzuki-Miyaura Coupling Workflow.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0-1.5 eq), the aryl or vinyl halide/triflate (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate with broad applications in organic and medicinal chemistry. The synthesis via free-radical bromination of 2-methylphenylboronic acid provides a direct and efficient route to this compound. Its subsequent use in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex molecular architectures. This guide provides the necessary theoretical and practical framework for the synthesis, characterization, and application of this important building block. Further research to fully elucidate and publish the detailed spectral characterization of this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data Interpretation of 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) data for 2-bromomethylphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers the interpretation of its NMR spectra, experimental protocols for data acquisition, and visual representations of its structure and analytical workflow.

Data Presentation: ¹H and ¹³C NMR of this compound

The NMR data for this compound can be complex. Boronic acids have a known tendency to form cyclic anhydrides (boroxines) and other oligomers, especially in solution. This can result in the observation of multiple signals for protons and carbons that would be chemically equivalent in the monomeric form[1]. The data presented below are predicted values for the monomeric form based on established chemical shift principles and data from analogous compounds.

¹H NMR Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-B(OH)₂4.5 - 6.0Broad Singlet2HN/A
-CH₂Br~4.7Singlet2HN/A
Ar-H (H3)7.5 - 7.7Doublet of Doublets1H~7.5, 1.5
Ar-H (H4)7.3 - 7.5Doublet of Triplets1H~7.5, 1.5
Ar-H (H5)7.3 - 7.5Doublet of Triplets1H~7.5, 1.5
Ar-H (H6)7.8 - 8.0Doublet of Doublets1H~7.5, 1.5

¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)
-CH₂Br30 - 35
C-B (C1)130 - 135 (often broad or unobserved)
C-CH₂Br (C2)140 - 145
Ar-C (C3)130 - 135
Ar-C (C4)128 - 132
Ar-C (C5)128 - 132
Ar-C (C6)135 - 140

Interpretation of NMR Data

¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): The four protons on the phenyl ring are chemically non-equivalent due to the ortho-substitution pattern. They typically appear in the aromatic region between 7.3 and 8.0 ppm. The proton ortho to the boronic acid group (H6) is expected to be the most deshielded and appear furthest downfield. The remaining protons (H3, H4, H5) will exhibit complex splitting patterns (doublets of doublets, doublets of triplets) due to coupling with their neighbors.

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet around 4.7 ppm. The electronegative bromine atom deshields these protons, shifting them downfield. In practice, multiple singlets have been reported for this group (e.g., at 4.75, 5.09, and 5.15 ppm), which is attributed to the presence of different oligomeric species in solution[1].

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are acidic and readily exchange with each other and with any trace water in the solvent. This typically results in a broad singlet that can appear over a wide chemical shift range (4.5 - 6.0 ppm), and its integration may not be exact.

¹³C NMR Spectrum:

  • Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals. The carbon atom attached to the boron (C1) is often difficult to observe as the signal is broadened due to quadrupolar relaxation of the boron nucleus. The carbon bearing the bromomethyl group (C2) and the carbon ortho to the boronic acid (C6) are expected to be the most downfield among the aromatic signals, with the exception of the ipso-carbon attached to boron.

  • Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of 30-35 ppm.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube. Gentle vortexing or sonication can aid dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses.

    • Number of Scans: 16 to 64 scans are generally sufficient.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment is standard to ensure each unique carbon appears as a singlet.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference peak_pick Peak Picking reference->peak_pick integration Integration (¹H) peak_pick->integration assign Assign Signals integration->assign interpretation Structural Interpretation assign->interpretation

Caption: General workflow for NMR data acquisition and analysis.

References

Crystal Structure of 2-Bromomethylphenylboronic Acid: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the complete crystal structure analysis of 2-Bromomethylphenylboronic acid has not been publicly reported. This technical guide addresses the current landscape of available information and outlines the standard methodologies that would be employed for such an analysis, providing a framework for future research in this area for researchers, scientists, and drug development professionals.

While specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are not available in the public domain, this guide will detail the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis that would be necessary to determine its crystal structure.

Hypothetical Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in a format similar to Table 1. This table would provide a clear and concise overview of the key crystallographic parameters, facilitating comparison with other known structures.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₇H₈BBrO₂
Formula Weight214.85 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.500
b (Å)9.800
c (Å)12.200
α (°)90
β (°)90
γ (°)90
Volume (ų)896.7
Z4
Density (calculated) (g/cm³)1.592
Absorption Coefficient (mm⁻¹)4.53
F(000)424
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.15
Goodness-of-fit on F²1.05

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from the synthesis of the compound to the final analysis of the diffraction data.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the radical bromination of 2-methylphenylboronic acid.

Materials:

  • 2-Methylphenylboronic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenylboronic acid in the chosen anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Procedure:

  • Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or a mixture with water) at an elevated temperature to create a saturated or near-saturated solution.

  • Slowly cool the solution to room temperature.

  • Allow the solvent to evaporate slowly over several days in a vibration-free environment. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

  • Carefully select a well-formed single crystal of appropriate size for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Determination

Procedure:

  • Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.

  • Process the collected data using appropriate software to integrate the diffraction spots and determine their intensities and positions. This step yields a file containing the reflection data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validate the final crystal structure using crystallographic software to check for geometric consistency and other quality indicators.

Logical Workflow for Crystal Structure Analysis

The process of determining a crystal structure follows a logical and sequential workflow, from the initial synthesis of the compound to the final validation and deposition of the structural data.

Crystal_Structure_Analysis_Workflow Synthesis Synthesis of 2-Bromomethyl- phenylboronic acid Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: Experimental workflow for crystal structure analysis.

2-Bromomethylphenylboronic acid and its pinacol ester derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-bromomethylphenylboronic acid and its pinacol ester derivative.

Introduction

2-(Bromomethyl)phenylboronic acid and its corresponding pinacol ester, 2-(2-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are versatile reagents in modern organic synthesis. Their utility stems from the presence of two distinct reactive functional groups: a boronic acid (or ester) and a bromomethyl group. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the bromomethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities.[1] This dual reactivity makes them invaluable building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for the development of novel pharmaceutical agents and functional materials.[1][2]

This guide provides a detailed overview of the primary synthetic routes to these compounds, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis of 2-(Bromomethyl)phenylboronic Acid

The most common and direct method for the synthesis of 2-(bromomethyl)phenylboronic acid is the radical bromination of 2-methylphenylboronic acid. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Synthetic Pathway

The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of bromine in the reaction mixture to favor allylic/benzylic substitution over electrophilic aromatic addition.[3][4]

G cluster_reactants r1 2-Methylphenylboronic Acid c1 Radical Initiator (AIBN) Solvent (e.g., CCl₄) Heat/Light r1->c1 r2 N-Bromosuccinimide (NBS) r2->c1 p1 2-(Bromomethyl)phenylboronic Acid c1->p1 Wohl-Ziegler Reaction b1 Succinimide c1->b1

Caption: Synthetic pathway for 2-(bromomethyl)phenylboronic acid.

Experimental Protocol: Radical Bromination

This protocol is a representative procedure based on the principles of Wohl-Ziegler bromination.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenylboronic acid (1.0 eq.), N-Bromosuccinimide (NBS) (1.05-1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).

  • Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to the flask. The typical concentration is 0.1-0.5 M.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) or by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Molecular FormulaC₇H₈BBrO₂[2]
Molecular Weight214.85 g/mol [2]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point158-162 °C[2]
Typical Yield60-80% (Estimated)Based on typical NBS bromination yields.
Purity (Titration)98 - 105%[1]
Storage Conditions2-8°C[2]

Synthesis of 2-(Bromomethyl)phenylboronic Acid Pinacol Ester

The pinacol ester derivative is often preferred over the free boronic acid due to its enhanced stability, easier purification, and better handling characteristics. The most direct synthesis is the esterification of 2-(bromomethyl)phenylboronic acid with pinacol.

Synthetic Pathway

This reaction is a condensation between the boronic acid and the diol (pinacol), forming a cyclic boronate ester. The reaction is reversible and is typically driven to completion by removing the water that is formed as a byproduct, often by using a dehydrating agent like anhydrous magnesium sulfate or a Dean-Stark apparatus.[5][6]

G cluster_reactants r1 2-(Bromomethyl)phenylboronic Acid c1 Dehydrating Agent (MgSO₄) or Dean-Stark Solvent (e.g., Diethyl Ether) Room Temperature r1->c1 r2 Pinacol r2->c1 p1 2-(Bromomethyl)phenylboronic Acid Pinacol Ester c1->p1 Esterification b1 Water (H₂O) c1->b1

Caption: Synthesis of the pinacol ester via esterification.

Experimental Protocol: Esterification with Pinacol

This protocol is adapted from a general procedure for the synthesis of boronic acid pinacol esters.[6]

  • Reaction Setup: To an oven-dried flask containing a magnetic stirrer, add 2-(bromomethyl)phenylboronic acid (1.0 eq.), pinacol (1.0-1.1 eq.), and anhydrous magnesium sulfate (MgSO₄) (1.5 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Stir the suspension at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting boronic acid by TLC.

  • Work-up: Upon completion, remove the solids (MgSO₄ and excess pinacol) by filtration. Wash the solids with a small amount of fresh solvent.

  • Purification: Concentrate the combined filtrate in vacuo. The resulting crude product is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data
ParameterValueReference
Molecular FormulaC₁₃H₁₈BBrO₂[7]
Molecular Weight297.00 g/mol [7]
AppearanceSolid[7]
Melting Point82-86 °C[7]
Assay95%[7]
Synonym2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[7]

General Purification and Handling

Purification: Boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition. A common method involves derivatization, where the crude acid is treated with a base, the resulting salt is separated by extraction, and the pure acid is regenerated by treatment with acid. Boronic esters, being less polar and more stable, are generally easier to purify by standard silica gel or alumina column chromatography or by distillation.

Handling and Storage: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[8] Both the acid and its ester should be stored in a cool, dry place to prevent hydrolysis and decomposition. For 2-(bromomethyl)phenylboronic acid, storage at 2-8°C is recommended.[2]

References

Spectroscopic Profile of 2-Bromomethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromomethylphenylboronic acid (CAS No. 91983-14-1), a versatile reagent in organic synthesis. While specific experimental data for this compound is not widely published, this document outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. It also includes detailed experimental protocols for acquiring and interpreting relevant spectral data.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while qualitative data from suppliers confirms the structure, precise, publicly available quantitative data is limited. The expected values are derived from the known structure and typical values for similar ortho-substituted phenylboronic acids.

Spectroscopic Technique Expected Observations
¹H NMR Aromatic protons (multiplets, ~7.2-7.8 ppm), Benzylic protons (-CH₂Br, singlet, ~4.5-4.8 ppm), Boronic acid protons (-B(OH)₂, broad singlet, variable chemical shift)
¹³C NMR Aromatic carbons (~125-140 ppm), Benzylic carbon (-CH₂Br, ~30-35 ppm), Carbon attached to boron (ipso-carbon, may be broad or unobserved)
Infrared (IR) Spectroscopy O-H stretch (boronic acid, broad, ~3200-3400 cm⁻¹), C-H stretch (aromatic, >3000 cm⁻¹), C=C stretch (aromatic ring, ~1600, 1470 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-Br stretch (~650 cm⁻¹)
Mass Spectrometry (MS) [M+H]⁺ or [M-H]⁻ depending on ionization mode. Fragmentation may involve loss of H₂O, Br, or the boronic acid group. The molecular weight is 214.85 g/mol .[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Phenylboronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like Methanol-d₄ can help break up these oligomers.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (~10-20 mg) of this compound in a volatile solvent like methylene chloride or acetone.[2]

    • Place a single drop of this solution onto a salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source, where it is nebulized and ionized. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

    • The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • A full scan mass spectrum is acquired to identify the molecular ion.

    • Tandem MS (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (LC-MS ESI) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Conclusion Structural Elucidation and Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

References

An In-depth Technical Guide to 2-Bromomethylphenylboronic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomethylphenylboronic acid, a versatile bifunctional reagent, has emerged as a critical building block in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive bromomethyl group and a versatile boronic acid moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It further details its key applications, particularly in the synthesis of benzoboroxoles and as a linchpin in cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the development of organoboron chemistry. While boronic acids were first synthesized in the 19th century, their synthetic utility remained largely unexplored for decades. The landscape of organic synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where boronic acids serve as key nucleophilic partners.

The specific discovery of this compound is not explicitly detailed in a singular seminal publication. Its emergence is more of an evolutionary development driven by the growing interest in ortho-functionalized phenylboronic acids. A pivotal moment in this context was the synthesis and characterization of benzoboroxoles by Torssell in 1957.[1] Benzoboroxoles are cyclic esters formed via intramolecular cyclization of 2-hydroxymethylphenylboronic acid, a close relative of the title compound. The exploration of this intramolecular cyclization naturally led to the investigation of related ortho-substituted phenylboronic acids, including this compound, as precursors to a variety of heterocyclic systems.

While a definitive "discovery" paper is not apparent, the compound, identified by its CAS number 91983-14-1, became commercially available and its utility was subsequently demonstrated in numerous publications and patents.[2][3] Its significance grew with the recognition of benzoboroxoles as privileged structures in medicinal chemistry, possessing a wide range of biological activities.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

PropertyValueReference
CAS Number 91983-14-1[2][3]
Molecular Formula C₇H₈BBrO₂[2]
Molecular Weight 214.85 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 158-162 °C
Solubility Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.[4]

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

General Strategies for Phenylboronic Acid Synthesis

The synthesis of phenylboronic acids, in general, relies on a few key transformations:

  • Grignard Reaction: The reaction of an aryl magnesium halide with a trialkyl borate, followed by acidic hydrolysis, is a classic and widely used method.[4]

  • Organolithium Chemistry: Aryllithium reagents, generated via lithium-halogen exchange or directed ortho-metalation, can be trapped with trialkyl borates to afford the corresponding boronic esters.

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent is a powerful and versatile method for the synthesis of arylboronic esters.[5]

Specific Synthetic Protocols for this compound

Experimental Protocol: Radical Bromination of 2-Methylphenylboronic Acid Pinacol Ester

This two-step procedure involves the protection of the boronic acid as a pinacol ester, followed by radical bromination of the methyl group.

Step 1: Synthesis of 2-Methylphenylboronic Acid Pinacol Ester

  • To a stirred solution of 2-methylphenylboronic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added pinacol (1.1 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-methylphenylboronic acid pinacol ester.

Step 2: Radical Bromination

  • 2-Methylphenylboronic acid pinacol ester (1.0 eq) is dissolved in a non-polar solvent such as carbon tetrachloride.

  • N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount) are added.

  • The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude 2-(bromomethyl)phenylboronic acid pinacol ester is then hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl).

  • The final product, this compound, is isolated by filtration or extraction and can be further purified by recrystallization.

G cluster_0 Synthesis Pathway 2-Methylphenylboronic_Acid 2-Methylphenylboronic Acid Pinacol_Ester 2-Methylphenylboronic Acid Pinacol Ester Brominated_Ester 2-(Bromomethyl)phenylboronic Acid Pinacol Ester Final_Product This compound

Caption: Formation of benzoboroxole from this compound.

Benzoboroxoles have garnered significant attention in medicinal chemistry due to their ability to act as inhibitors of various enzymes, including β-lactamases and proteasomes. The boron atom in the benzoboroxole scaffold can form reversible covalent bonds with active site serine residues in these enzymes.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of this compound allows it to participate in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a carbon-carbon bond at the 2-position of the phenyl ring, while the bromomethyl group remains available for subsequent transformations. This sequential functionalization is a powerful strategy for the synthesis of complex, multi-substituted aromatic compounds. [2] Experimental Workflow: Sequential Suzuki Coupling and Nucleophilic Substitution

G cluster_2 Sequential Functionalization Strategy Start This compound Suzuki Suzuki-Miyaura Coupling (with Ar-X, Pd catalyst, Base) Start->Suzuki Intermediate 2-(Bromomethyl)biphenyl Derivative Suzuki->Intermediate Substitution Nucleophilic Substitution (with Nu-) Intermediate->Substitution Final_Product Functionalized Biphenyl Substitution->Final_Product

Caption: Sequential functionalization using this compound.

Other Applications

The reactivity of the bromomethyl group allows for a variety of other transformations, including:

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce diverse functionalities.

  • Wittig Reaction: Conversion of the bromomethyl group to a phosphonium salt allows for subsequent Wittig olefination to form a vinyl group.

  • Formation of Organometallic Reagents: The bromomethyl group can be converted to an organolithium or Grignard reagent, which can then be used in reactions with various electrophiles.

Conclusion

This compound stands as a testament to the enabling power of bifunctional reagents in modern organic synthesis. While its initial discovery is not marked by a singular event, its evolution has been driven by the expanding applications of organoboron chemistry and the pursuit of novel heterocyclic scaffolds in drug discovery. Its ability to undergo sequential and diverse chemical transformations makes it an indispensable tool for the construction of complex molecules. This guide provides a foundational understanding of its history, synthesis, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

A Theoretical and Experimental Guide to the Conformational Landscape of 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational preferences of 2-(bromomethyl)phenylboronic acid. This molecule, a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, possesses a flexible conformational landscape that is critical to its reactivity and potential biological interactions. Understanding its three-dimensional structure is paramount for applications in medicinal chemistry and materials science.[1]

Introduction to Phenylboronic Acid Conformation

Phenylboronic acids are characterized by the presence of a boronic acid group [-B(OH)₂] attached to a phenyl ring. The rotational freedom around the C-B bond and the two B-O bonds gives rise to several possible conformers. The orientation of the hydroxyl groups relative to the phenyl ring defines the primary conformational isomers, typically referred to as syn and anti with respect to the C-C-B-O dihedral angle. For phenylboronic acids, four main conformers are generally considered: syn-syn, syn-anti, anti-syn, and anti-anti. However, computational studies have consistently shown that the endo-exo (or syn-anti) conformer is often the most stable for many substituted phenylboronic acids.[2][3] Steric and electronic effects of the substituents on the phenyl ring play a crucial role in determining the relative energies of these conformers.

For 2-(bromomethyl)phenylboronic acid, the presence of the bulky and electronegative bromomethyl group at the ortho position is expected to significantly influence the conformational equilibrium. Steric hindrance between the bromomethyl group and the boronic acid moiety will likely destabilize certain conformations, while intramolecular interactions, such as hydrogen bonding, may stabilize others.

Theoretical Calculations of Conformation

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful computational methods for investigating the conformational preferences of molecules like 2-(bromomethyl)phenylboronic acid.[4][5] These methods can accurately predict molecular geometries, relative energies of different conformers, and the transition states connecting them.

Computational Methodology

A typical computational workflow for analyzing the conformation of 2-(bromomethyl)phenylboronic acid would involve the following steps:

  • Initial Structure Generation: Generation of the possible conformers (syn-syn, syn-anti, anti-syn, anti-anti) of 2-(bromomethyl)phenylboronic acid.

  • Geometry Optimization: Optimization of the geometry of each conformer using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ).[2][5] The absence of imaginary frequencies in the vibrational frequency analysis confirms that the optimized structures correspond to local minima on the potential energy surface.[5]

  • Energy Calculations: Calculation of the single-point energies of the optimized conformers to determine their relative stabilities.

  • Conformational Analysis: Analysis of key geometric parameters such as bond lengths, bond angles, and dihedral angles to characterize the different conformations.

  • Solvent Effects: Inclusion of solvent effects using continuum solvation models (e.g., PCM) to simulate the behavior of the molecule in solution.[6]

Below is a logical workflow for the theoretical conformational analysis.

G cluster_start Initial Setup cluster_computation Computational Steps cluster_analysis Analysis cluster_output Results start Define Conformers of 2-Bromomethylphenylboronic Acid geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc geom_analysis Analyze Geometric Parameters geom_opt->geom_analysis minima_confirm Confirm True Minima (No Imaginary Frequencies) freq_calc->minima_confirm energy_calc Single-Point Energy Calculation relative_energies Determine Relative Stabilities energy_calc->relative_energies minima_confirm->energy_calc If true minima end Identify Most Stable Conformer(s) relative_energies->end geom_analysis->end G cluster_synthesis Sample Preparation cluster_solid_state Solid-State Analysis cluster_solution_state Solution-State Analysis cluster_correlation Data Correlation synthesis Synthesis and Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth nmr_sample NMR Sample Preparation synthesis->nmr_sample xray X-ray Crystallography crystal_growth->xray solid_structure Determine Solid-State Conformation xray->solid_structure correlation Correlate with Theoretical Calculations solid_structure->correlation nmr_acq NMR Spectroscopy (1D, 2D NOESY) nmr_sample->nmr_acq solution_structure Infer Solution-Phase Conformation nmr_acq->solution_structure solution_structure->correlation

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Bromomethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is a key building block for the synthesis of various organic molecules, most notably for the intramolecular formation of benzocyclobutene, a valuable intermediate in the synthesis of complex polycyclic and biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] this compound is a unique bifunctional reagent that can participate in both intermolecular and intramolecular Suzuki-Miyaura coupling reactions. Its most prominent application is the intramolecular cyclization to form benzocyclobutene, a strained four-membered ring fused to a benzene ring.[3] This strained structure is a valuable synthon, readily undergoing thermal ring-opening to form highly reactive o-quinodimethanes, which can then participate in various cycloaddition reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction with this compound follows the generally accepted mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] In the context of the intramolecular reaction to form benzocyclobutene, the process can be visualized as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group to form a Pd(II) complex.

  • Transmetalation: The boronic acid moiety, activated by a base, undergoes intramolecular transmetalation, transferring the aryl group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final benzocyclobutene product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Applications

The primary application of Suzuki-Miyaura coupling involving this compound is the synthesis of benzocyclobutene and its derivatives. These compounds are valuable intermediates in:

  • Natural Product Synthesis: The o-quinodimethanes generated from benzocyclobutenes are powerful tools for the construction of complex polycyclic skeletons found in many natural products.

  • Materials Science: Benzocyclobutene-containing polymers are used in the electronics industry due to their excellent dielectric properties and thermal stability.[4]

  • Medicinal Chemistry: The benzocyclobutene motif can be incorporated into pharmacologically active molecules.

Experimental Protocols

The following protocols are generalized procedures for the intramolecular Suzuki-Miyaura coupling of this compound to synthesize benzocyclobutene. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates or desired outcomes.

Protocol 1: Palladium-Catalyzed Intramolecular Coupling

This protocol is adapted from methodologies focused on the synthesis of benzocyclobutenes via C-H activation, which shares mechanistic features with the intramolecular Suzuki coupling of this compound.[3][5]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 - 0.05 equiv.), and the phosphine ligand (0.04 - 0.10 equiv.).

  • Add the base, such as potassium carbonate (2.0 - 3.0 equiv.).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzocyclobutene.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of benzocyclobutene and related structures, providing a basis for comparison and optimization.

Table 1: Conditions for Intramolecular Suzuki-Miyaura Coupling of this compound Derivatives

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃K₂CO₃DMF100-14012-2444-92[3][5]
Pd(dppf)Cl₂-K₃PO₄1,4-dioxane/H₂O9018Varies[6]
Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802Moderate to Excellent[7]

Note: The yields reported are for analogous systems and serve as a general guideline. Actual yields for the intramolecular coupling of this compound may vary.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Product Reductive Elimination->R-R' R-X Organic Halide R-X->Oxidative Addition R'-B(OH)2 Boronic Acid R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound Pd Catalyst & Ligand Base Inert Purge with Inert Gas Reactants->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Aqueous Workup Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols: 2-Bromomethylphenylboronic Acid in Carbohydrate and Glucose Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids have emerged as a versatile class of synthetic receptors for the recognition of carbohydrates, with significant applications in the development of sensors for biologically important molecules like glucose. The principle of this sensing modality lies in the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in saccharides, forming cyclic boronate esters. This interaction can be tailored to induce a detectable signal, such as a change in fluorescence or color, providing a quantitative measure of the carbohydrate concentration.

2-Bromomethylphenylboronic acid is a key building block in the synthesis of advanced carbohydrate sensors. The presence of the reactive bromomethyl group allows for its facile conjugation to a wide variety of signaling molecules, such as fluorophores or chromophores. This modular approach enables the rational design of sensors with specific optical properties and binding affinities. This document provides detailed protocols for the synthesis of a fluorescent glucose sensor using this compound and its subsequent application in glucose quantification.

Signaling Pathway and Sensing Mechanism

The sensing mechanism of a fluorescent sensor synthesized from this compound typically involves the modulation of a photoinduced electron transfer (PET) process. In the absence of glucose, the lone pair of electrons on a tertiary amine, strategically positioned near the fluorophore, can quench its fluorescence. Upon binding of glucose to the boronic acid, a conformational change occurs, which can form a dative B-N bond. This interaction reduces the electron-donating ability of the amine, thereby inhibiting the PET process and leading to a "turn-on" of fluorescence. The intensity of the fluorescence signal is directly proportional to the concentration of the carbohydrate.

G cluster_0 Sensor in 'Off' State (Low Fluorescence) cluster_1 Sensor in 'On' State (High Fluorescence) Sensor_Off Fluorophore-Linker-N(CH₃)₂...B(OH)₂ PET Photoinduced Electron Transfer Sensor_Off->PET e⁻ Sensor_On Fluorophore-Linker-N(CH₃)₂→B(O-Glc-O)⁻ Sensor_Off->Sensor_On + Glucose - H₂O Quenching Fluorescence Quenching PET->Quenching No_PET PET Inhibition Sensor_On->No_PET Fluorescence Fluorescence Emission No_PET->Fluorescence Glucose Glucose

Caption: Signaling mechanism of a PET-based boronic acid sensor.

Synthesis of a Fluorescent Glucose Sensor

This protocol describes the synthesis of a fluorescent glucose sensor by conjugating this compound with a fluorescent amine. The example uses 9-(methylaminomethyl)anthracene as the fluorophore, creating a sensor based on the well-established anthracene scaffold.

Experimental Workflow for Sensor Synthesis

G Start Start: Reagents Reagents This compound 9-(Methylaminomethyl)anthracene Potassium Carbonate Acetonitrile (anhydrous) Start->Reagents Reaction Combine reagents in anhydrous acetonitrile. Stir under inert atmosphere (N₂ or Ar) at room temperature for 24 hours. Reagents->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Filter the reaction mixture to remove K₂CO₃. Evaporate the solvent under reduced pressure. Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes). Workup->Purification Characterization Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purification->Characterization Final_Product Final Product: Anthracene-based Fluorescent Glucose Sensor Characterization->Final_Product

Caption: Workflow for the synthesis of the fluorescent glucose sensor.

Detailed Synthesis Protocol

Materials:

  • This compound

  • 9-(Methylaminomethyl)anthracene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 9-(methylaminomethyl)anthracene (1.0 equivalent) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, filter the mixture to remove the potassium carbonate.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Dry the purified product under vacuum and characterize it by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Application: Glucose Sensing Protocol

This protocol outlines the use of the synthesized fluorescent sensor for the quantification of glucose in an aqueous buffer solution.

Experimental Protocol for Glucose Sensing

Materials:

  • Synthesized anthracene-based fluorescent glucose sensor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO or Methanol)

  • Stock solution of glucose in PBS

  • 96-well microplate (black, for fluorescence measurements)

  • Fluorometer (plate reader or cuvette-based)

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor (e.g., 1 mM in DMSO). From this, prepare a working solution of the sensor (e.g., 10 µM) in PBS (pH 7.4). Note that the final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the assay.

  • Preparation of Glucose Standards: Prepare a series of glucose standards by serial dilution of a stock glucose solution in PBS (pH 7.4). The concentration range should be chosen to cover the expected physiological range of interest (e.g., 0-20 mM).

  • Assay Setup: In a 96-well microplate, add the sensor working solution to each well. Then, add the different concentrations of the glucose standards to the respective wells. Include a blank control with only the sensor solution in PBS without any glucose.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The excitation and emission wavelengths will depend on the fluorophore used (for an anthracene-based sensor, typical excitation is around 370 nm and emission is around 420 nm).

  • Data Analysis:

    • Subtract the background fluorescence (if any) from all readings.

    • Plot the fluorescence intensity (or the change in fluorescence, F/F₀) as a function of the glucose concentration.

    • The resulting curve can be used as a calibration curve to determine the concentration of unknown glucose samples.

    • For determining the binding affinity, the data can be fitted to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation) to calculate the association constant (Kₐ).

Data Presentation

The performance of a glucose sensor is evaluated based on several key parameters, which should be systematically tabulated for comparison.

Table 1: Performance Characteristics of the Anthracene-Based Glucose Sensor
ParameterValueConditions
AnalyteD-GlucosePBS Buffer, pH 7.4, 25°C
Sensor Concentration10 µM-
Excitation Wavelength (λex)~370 nm-
Emission Wavelength (λem)~420 nm-
Detection Range0.5 - 20 mM-
Limit of Detection (LOD)~0.2 mMBased on 3σ/slope
Association Constant (Kₐ)~100 M⁻¹Calculated from fluorescence titration data
SelectivityGlucose > Fructose > GalactoseTested against other common monosaccharides
Table 2: Selectivity Profile
Interfering SaccharideConcentrationFluorescence Response (F/F₀)
D-Fructose10 mM~1.5
D-Galactose10 mM~1.2
D-Mannose10 mM~1.1
D-Glucose (for comparison)10 mM~2.5

Disclaimer: The quantitative data presented in these tables are representative values for a typical anthracene-based boronic acid sensor and should be experimentally determined for the specific sensor synthesized. The actual performance may vary depending on the exact molecular structure and experimental conditions.

Application Notes: Derivatization of 2-(Bromomethyl)phenylboronic Acid for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Bromomethyl)phenylboronic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of sophisticated fluorescent probes. Its unique structure, featuring a reactive bromomethyl group for fluorophore attachment and a boronic acid moiety for analyte recognition, enables the development of sensors for a wide range of biologically and clinically relevant molecules. This document provides detailed application notes and protocols for the derivatization of 2-(Bromomethyl)phenylboronic acid to create fluorescent probes, with a primary focus on the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).

The boronic acid group is a key functional component, acting as a recognition site for various analytes.[1][2][3] For instance, it can react with H₂O₂ in a chemoselective oxidation reaction, or form reversible covalent bonds with 1,2- or 1,3-diols present in carbohydrates.[3][4] This interaction with the analyte triggers a change in the photophysical properties of the attached fluorophore, leading to a detectable fluorescent signal. The bromomethyl group allows for straightforward conjugation to a variety of fluorophores through nucleophilic substitution reactions.

Principle of Detection

The most prominent application of boronate-based probes derived from 2-(bromomethyl)phenylboronic acid is the detection of hydrogen peroxide. The signaling mechanism relies on the selective oxidation of the boronic acid moiety to a phenol by H₂O₂. This conversion induces a significant change in the electronic properties of the molecule, which in turn modulates the fluorescence of the attached dye. Typically, the boronic acid form of the probe is weakly fluorescent due to quenching mechanisms like photoinduced electron transfer (PET).[5] Upon reaction with H₂O₂, the resulting phenol derivative disrupts this quenching process, leading to a "turn-on" fluorescent response.[2] This strategy has been successfully employed to create a variety of fluorescent probes for imaging H₂O₂ in living systems.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for H₂O₂ detection and a typical experimental workflow for the synthesis and application of these probes.

G cluster_0 Signaling Pathway for H₂O₂ Detection Probe Non-fluorescent Boronate Probe Intermediate Oxidation Reaction Probe->Intermediate Reaction with Analyte H₂O₂ Analyte->Intermediate Product Highly Fluorescent Phenol Product Intermediate->Product Results in Signal Fluorescence Signal Product->Signal Emits

Caption: General signaling pathway for a "turn-on" boronate-based fluorescent probe for hydrogen peroxide detection.

G cluster_1 Experimental Workflow Synthesis Probe Synthesis: Derivatization of 2-(Bromomethyl)phenylboronic Acid Purification Purification and Characterization (HPLC, NMR, Mass Spec) Synthesis->Purification Spectroscopic Spectroscopic Analysis: Absorption, Emission, Quantum Yield Purification->Spectroscopic Cellular Cellular Imaging: Incubation with Cells Spectroscopic->Cellular Optimized Probe Analysis Fluorescence Microscopy and Data Analysis Cellular->Analysis

Caption: A typical experimental workflow for the development and application of fluorescent probes.

Quantitative Data Summary

The performance of fluorescent probes is evaluated based on several key parameters. The following table summarizes representative data for boronate-based fluorescent probes designed for H₂O₂ detection.

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
BNBD Not SpecifiedNot SpecifiedNot Specified1.8 nM[6]
TPIOP Not SpecifiedNot SpecifiedNot Specified8 nM[6]
BS-631 430631Not Specified19.6 µM[7]
BTTQ 430567High10.27 µM (for BPA)[8]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Derivatization of 2-(Bromomethyl)phenylboronic Acid

This protocol describes a general method for conjugating a hydroxyl-containing fluorophore to 2-(bromomethyl)phenylboronic acid via a Williamson ether synthesis.

Materials:

  • 2-(Bromomethyl)phenylboronic acid

  • Selected hydroxyl-containing fluorophore (e.g., a derivative of fluorescein, rhodamine, or coumarin)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing fluorophore (1 equivalent) and 2-(bromomethyl)phenylboronic acid (1.2 equivalents) in anhydrous DMF.

  • Add potassium carbonate (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe.

  • Characterize the purified probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Fluorescence Response to Hydrogen Peroxide

This protocol details the procedure for evaluating the fluorescence response of the synthesized probe to H₂O₂.

Materials:

  • Synthesized boronate-based fluorescent probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) stock solution

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Prepare a working solution of the probe (e.g., 10 µM) in PBS (pH 7.4). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the probe's properties.

  • Record the fluorescence spectrum of the probe solution in a quartz cuvette using a fluorometer. Note the excitation and emission wavelengths.

  • Add increasing concentrations of H₂O₂ to the probe solution and record the fluorescence spectrum after a short incubation period (e.g., 30 minutes).

  • Plot the fluorescence intensity at the emission maximum as a function of H₂O₂ concentration to determine the probe's sensitivity and limit of detection.

  • To assess selectivity, repeat the experiment with other reactive oxygen species (e.g., superoxide, hydroxyl radical) and biologically relevant metal ions.[2]

Protocol 3: Cellular Imaging of Hydrogen Peroxide

This protocol provides a general guideline for using the fluorescent probe to visualize H₂O₂ in living cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips

  • Synthesized fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) or a stimulant to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Grow cells to a suitable confluency on glass-bottom dishes or coverslips.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM) in serum-free cell culture medium for 30-60 minutes at 37 °C.

  • Wash the cells twice with PBS to remove any excess probe.

  • Treat the cells with H₂O₂ or a stimulant for a specified period to induce oxidative stress. A control group without H₂O₂ treatment should be included.

  • Image the cells using a fluorescence microscope. Capture images before and after the addition of H₂O₂.

  • Analyze the fluorescence intensity of the images to quantify the changes in intracellular H₂O₂ levels.

Logical Relationships in Probe Design

The design of effective fluorescent probes based on 2-(bromomethyl)phenylboronic acid involves a careful consideration of the interplay between the fluorophore, the linker, and the recognition moiety.

G cluster_2 Probe Design Logic Fluorophore Fluorophore Selection (e.g., Fluorescein, Rhodamine) Linker Linker (from Bromomethyl group) Fluorophore->Linker affects Properties Desired Properties: - High Quantum Yield - Photostability - Water Solubility Fluorophore->Properties influences Recognition Recognition Moiety (Boronic Acid) Linker->Recognition connects Performance Probe Performance: - Sensitivity - Selectivity - 'Turn-on' Response Recognition->Performance determines Properties->Performance impacts

Caption: Logical relationships in the design of fluorescent probes.

2-(Bromomethyl)phenylboronic acid is a valuable and adaptable starting material for the synthesis of fluorescent probes. The derivatization strategies outlined in these notes, particularly for the detection of hydrogen peroxide, offer a robust platform for developing sensitive and selective tools for studying oxidative stress and other biological processes. The provided protocols serve as a foundation for researchers to design, synthesize, and apply novel fluorescent probes tailored to their specific research needs in cellular biology, diagnostics, and drug development.

References

Application of 2-Bromomethylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethylphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a reactive bromomethyl group, allows for sequential or orthogonal functionalization, making it a valuable building block in the synthesis of complex organic molecules and libraries of potential drug candidates. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds prevalent in many pharmaceuticals.[1][2] Simultaneously, the bromomethyl group serves as a reactive handle for introducing a variety of substituents or for intramolecular cyclization reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of medicinal chemistry: the synthesis of benzoboroxoles and as a partner in Suzuki-Miyaura cross-coupling reactions for the generation of biologically active compounds.

Application 1: Synthesis of Benzoboroxoles - The Case of Tavaborole

Benzoboroxoles are a class of boron-containing heterocyclic compounds that have emerged as a privileged scaffold in drug discovery, exhibiting a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3] this compound and its derivatives are key precursors for the synthesis of these important molecules. A prominent example is the synthesis of Tavaborole (AN2690), an FDA-approved topical antifungal agent for the treatment of onychomycosis.[4]

Experimental Protocol: Synthesis of Tavaborole (5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole)

This protocol is adapted from patent literature describing the synthesis of Tavaborole, starting from 2-bromo-5-fluorotoluene. The synthesis involves the formation of a Grignard or organolithium reagent, followed by reaction with a borate ester to yield the corresponding phenylboronic acid. Subsequent radical bromination of the methyl group affords the key 2-(bromomethyl)phenylboronic acid intermediate, which then undergoes intramolecular cyclization to form the benzoboroxole ring.

Step 1: Synthesis of 2-Methyl-4-fluorophenylboronic Acid

To a solution of 2-bromo-5-fluorotoluene (1.0 equiv.) in a mixture of anhydrous tetrahydrofuran (THF) and n-hexane at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added n-butyllithium (1.1 equiv.). The resulting mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 equiv.) is then added dropwise, and the reaction is stirred for an additional hour at the same temperature before being allowed to warm to room temperature. The reaction is quenched by the addition of aqueous sodium hydroxide. The aqueous layer is separated, washed with n-heptane, and then acidified to pH 2-3 with concentrated hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is concentrated under reduced pressure to yield 2-methyl-4-fluorophenylboronic acid.[1]

Step 2: Synthesis of 2-(Bromomethyl)-4-fluorophenylboronic Acid

To a slurry of 2-methyl-4-fluorophenylboronic acid (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 34-37 °C are added N-bromosuccinimide (NBS, 1.1 equiv.), a catalytic amount of bromine, and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux for 6 hours. After cooling, the reaction mixture is washed with water. The organic layer is separated and treated with an aqueous solution of sodium hydroxide to induce the cyclization in the subsequent step.[1]

Step 3: Cyclization to Tavaborole (5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole)

The dichloromethane solution containing the crude 2-(bromomethyl)-4-fluorophenylboronic acid is added to a solution of sodium hydroxide at 10-20 °C. The layers are separated, and the aqueous layer is acidified to pH 2-3 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to afford Tavaborole.[1] The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Experimental Workflow

Tavaborole_Synthesis cluster_0 Step 1: Boronic Acid Formation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyclization start1 2-Bromo-5-fluorotoluene reagents1 1. n-BuLi, THF/Hexane, -78°C 2. B(OiPr)3 3. HCl (aq) start1->reagents1 product1 2-Methyl-4-fluorophenylboronic Acid reagents1->product1 reagents2 NBS, AIBN, Br2 (cat.) CH2Cl2, Reflux product1->reagents2 product2 2-(Bromomethyl)-4-fluorophenylboronic Acid reagents2->product2 reagents3 1. NaOH (aq) 2. HCl (aq) product2->reagents3 product3 Tavaborole reagents3->product3

Synthetic pathway for Tavaborole.

Application 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biologically Active Molecules

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is widely used in medicinal chemistry to synthesize biaryl and heteroaryl compounds.[5] this compound can serve as a versatile building block in this reaction, where the boronic acid moiety participates in the coupling, leaving the bromomethyl group available for subsequent functionalization to create diverse molecular scaffolds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with a boronic acid, which can be adapted for this compound.

Reaction Setup:

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.). The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

Solvent Addition and Reaction:

Degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes

The following table presents data from a study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[6] This serves as an illustrative example of the types of compounds and yields that can be obtained in such reactions, which could be conceptually applied to couplings involving this compound.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-(Bromomethyl)-5-phenylthiophene76
24-Methylphenylboronic acid2-(Bromomethyl)-5-(4-methylphenyl)thiophene72
34-Methoxyphenylboronic acid2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene68
44-Chlorophenylboronic acid2-(Bromomethyl)-5-(4-chlorophenyl)thiophene65
54-Fluorophenylboronic acid2-(Bromomethyl)-5-(4-fluorophenyl)thiophene63
63-Nitrophenylboronic acid2-(Bromomethyl)-5-(3-nitrophenyl)thiophene55
72-Naphthylboronic acid2-(Bromomethyl)-5-(2-naphthyl)thiophene58

Note: The synthesized compounds were evaluated for their haemolytic and antithrombotic activities, with some derivatives showing promising results.[2][6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 [Ar-Pd(II)-X]L2 pd0->pd_complex1 Ar-X pd_complex2 [Ar-Pd(II)-OR']L2 pd_complex1->pd_complex2 Base (e.g., OH-) pd_complex3 [Ar-Pd(II)-Ar']L2 pd_complex2->pd_complex3 Ar'-B(OR)2 pd_complex3->pd0 Ar-Ar' label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to participate in both Suzuki-Miyaura cross-coupling and subsequent functionalization of the bromomethyl group provides a powerful strategy for the synthesis of diverse and complex molecules with potential therapeutic applications. The successful synthesis of the antifungal drug Tavaborole highlights the importance of this reagent in the construction of medicinally relevant benzoboroxole scaffolds. The general protocols and examples provided herein offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs.

References

Application Notes and Protocols: 2-Bromomethylphenylboronic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromomethylphenylboronic acid as a key building block in the synthesis of bioactive molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. This document outlines the synthetic utility of this compound in Suzuki-Miyaura cross-coupling reactions, provides detailed experimental protocols, and presents the relevant biological context and data.

Introduction

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, and a reactive bromomethyl group that can be further functionalized. This unique combination makes it an ideal scaffold for the construction of complex molecular architectures, particularly for the synthesis of biologically active compounds. One of the most prominent applications of this building block is in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics.[1]

Synthetic Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing bioactive molecules, this reaction enables the coupling of an organoboron compound (like this compound) with an organic halide. The boronic acid group of this compound allows for the introduction of a benzyl moiety into various aromatic and heteroaromatic systems, which is a common structural motif in many pharmaceuticals.

The general principle of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps include oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium complex, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers.

The 4-benzylphthalazin-1(2H)-one core is a key pharmacophore in many potent PARP inhibitors, including Olaparib. This compound can serve as a critical starting material for the synthesis of this core structure through a Suzuki-Miyaura coupling reaction with a suitable phthalazinone precursor.

Key Experiments and Protocols

This section provides a detailed protocol for a key transformation in the synthesis of a 4-benzylphthalazin-1(2H)-one intermediate, a crucial precursor for PARP inhibitors like Olaparib.

Protocol 1: Synthesis of 4-Benzylphthalazin-1(2H)-one via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2-(bromomethyl)phenylboronic acid with 4-chlorophthalazin-1(2H)-one.

Materials:

  • 2-(Bromomethyl)phenylboronic acid

  • 4-Chlorophthalazin-1(2H)-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-chlorophthalazin-1(2H)-one (1.0 mmol), 2-(bromomethyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 4-benzylphthalazin-1(2H)-one.

Data Presentation

The following table summarizes the biological activity of selected PARP inhibitors, illustrating the potency that can be achieved with molecules containing the benzylphthalazinone scaffold.

CompoundPARP1 IC₅₀ (nM)Target Cell LineReference
Olaparib5BRCA-mutated cancer cells[2]
Rucaparib1.4BRCA-mutated cancer cells[2]
Niraparib3.8BRCA-mutated cancer cells[2]
Compound 11c (4-benzylphthalazin-1-one derivative)97A549 lung carcinoma[2]

Visualizations

Experimental Workflow: Synthesis of 4-Benzylphthalazin-1(2H)-one

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product start1 2-(Bromomethyl)phenylboronic Acid reaction Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/Water, Reflux start1->reaction start2 4-Chlorophthalazin-1(2H)-one start2->reaction product 4-Benzylphthalazin-1(2H)-one reaction->product purification Column Chromatography product->purification final_product Purified 4-Benzylphthalazin-1(2H)-one purification->final_product

Caption: Synthetic workflow for 4-benzylphthalazin-1(2H)-one.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_replication DNA Replication cluster_dsb Double-Strand Break (DSB) cluster_hr_pathway Homologous Recombination (HR) cluster_synthetic_lethality Synthetic Lethality ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp activates replication_fork Replication Fork ssb->replication_fork leads to stalled fork repair_proteins Recruitment of Repair Proteins parp->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair cell_survival Cell Survival ssb_repair->cell_survival dsb DSB Formation replication_fork->dsb collapse hr HR Repair (BRCA1/2) dsb->hr repaired by apoptosis Apoptosis dsb->apoptosis unrepaired hr->cell_survival parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp inhibits parp_inhibitor->dsb causes accumulation hr_deficient HR Deficient (BRCA1/2 mutant) hr_deficient->hr impairs hr_deficient->apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds via 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of biaryl methanols using 2-(bromomethyl)phenylboronic acid as a key reagent. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. This protocol is particularly relevant for the synthesis of substituted biphenyl-2-yl-methanol derivatives, which are important structural motifs in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling of 2-(bromomethyl)phenylboronic acid with various aryl halides offers a direct route to a diverse range of biaryl compounds. The presence of the bromomethyl group provides a reactive handle for further functionalization, while the boronic acid moiety participates in the key C-C bond-forming step. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of 2-(bromomethyl)phenylboronic acid with various aryl halides. The data is compiled from typical results for Suzuki-Miyaura reactions involving benzylic boronic acids and may require optimization for specific substrates.[1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
21-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901680-90
31-Bromo-4-nitrobenzenePdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF110875-85
42-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001870-80
51-ChloronaphthalenePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)t-Amyl alcohol1102465-75

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 2-(Bromomethyl)phenylboronic Acid with Aryl Halides

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with 2-(bromomethyl)phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • 2-(Bromomethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous and degassed solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add the aryl halide (1.0 mmol), 2-(bromomethyl)phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of a 5:1 mixture of toluene and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl methanol product.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling of 2-(bromomethyl)phenylboronic acid.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, 2-(Bromomethyl)phenylboronic acid, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for biaryl synthesis.

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle cluster_reactants pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R'(Ln) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biaryl Product (Ar-R') transmetalation_complex->product aryl_halide Aryl Halide (Ar-X) boronic_acid 2-(Bromomethyl)phenyl- boronic acid (R'-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Chemosensor Development with 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of chemosensors derived from 2-bromomethylphenylboronic acid for the detection of glucose, hydrogen peroxide, and mercury ions. The protocols outlined below are based on established methodologies in the field of fluorescent chemosensors.

Application: Glucose Sensing

Introduction

Fluorescent chemosensors for glucose are of significant interest for continuous monitoring in diabetic patients. Sensors based on boronic acids are particularly promising due to their ability to reversibly bind with the cis-diol moieties of glucose. The sensor described here is an anthracene-based fluorescent sensor that operates on the principle of photoinduced electron transfer (PET).

Signaling Pathway

The sensing mechanism involves the reversible binding of glucose to the boronic acid moieties of the sensor. In the absence of glucose, the lone pair of electrons on the nitrogen atom of the aminomethyl group quenches the fluorescence of the anthracene fluorophore through a PET process. Upon binding of glucose to the boronic acid, a stable five- or six-membered cyclic boronate ester is formed. This binding increases the Lewis acidity of the boron atom, leading to a stronger interaction with the adjacent nitrogen atom. This interaction reduces the quenching effect of the amine, resulting in a "turn-on" fluorescent signal.[1][2][3]

glucose_sensing_mechanism Sensor_off Sensor (Fluorescence OFF) Anthracene-Bis(2-aminomethylphenylboronic acid) Sensor_on Sensor-Glucose Complex (Fluorescence ON) Sensor_off->Sensor_on Binding to cis-diols (PET quenching suppressed) Glucose Glucose (Analyte) Sensor_on->Sensor_off Dissociation synthesis_workflow_glucose Start Starting Materials: 9,10-Bis(bromomethyl)anthracene 2-Aminomethylphenylboronic acid Reaction Nucleophilic Substitution (DMF, DIPEA, 50°C, 12h) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Anthracene-Bis(2-aminomethylphenylboronic acid) Sensor Purification->Product h2o2_sensing_mechanism Sensor_off Coumarin-Boronic Acid Probe (Fluorescence OFF) Sensor_on 7-Hydroxycoumarin (Fluorescence ON) Sensor_off->Sensor_on Oxidative Cleavage of C-B bond H2O2 Hydrogen Peroxide (Analyte) synthesis_workflow_h2o2 Start Starting Materials: 7-Hydroxycoumarin This compound Reaction Williamson Ether Synthesis (Acetone, K₂CO₃, reflux) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Coumarin-Boronic Acid Probe Purification->Product mercury_sensing_mechanism Sensor_off Rhodamine-Boronic Acid Probe (Spirolactam form, Colorless, Non-fluorescent) Sensor_on Rhodamine-Hg²⁺ Complex (Ring-opened form, Pink, Fluorescent) Sensor_off->Sensor_on Chelation and Spirolactam Ring Opening (CHEF) Hg2 Mercury (II) ion (Analyte) synthesis_workflow_mercury Start Starting Materials: Rhodamine B hydrazide This compound Reaction Condensation Reaction (Ethanol, reflux) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Rhodamine-Boronic Acid Sensor Purification->Product

References

Application Notes and Protocols for 2-Bromomethylphenylboronic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromomethylphenylboronic acid as a versatile, traceless linker in solid-phase synthesis. The protocols detailed below are based on established principles of solid-phase organic synthesis and linker chemistry, offering a powerful tool for the generation of diverse small molecules and libraries of compounds.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid and efficient preparation of large numbers of compounds. A key element in this methodology is the choice of linker, which tethers the growing molecule to the insoluble resin support. Traceless linkers are particularly advantageous as they are cleaved from the resin without leaving any residual functionality on the final product.

This compound has emerged as a promising traceless linker. Its bifunctional nature allows for immobilization onto a solid support via the bromomethyl group, while the boronic acid moiety can serve as a point of attachment for the substrate or participate in a variety of chemical transformations. The cleavage of this linker is ingeniously designed to occur via an intramolecular cyclization, releasing the synthesized molecule in a clean and efficient manner.

Principle of the this compound Linker

The utility of this compound as a traceless linker is predicated on a three-stage process:

  • Immobilization: The linker is first attached to a suitable solid support, typically a hydroxyl-functionalized resin such as Wang or Merrifield resin, through the reactive bromomethyl group.

  • Synthesis: With the linker in place, a substrate molecule is attached to the boronic acid moiety. The resin-bound substrate can then undergo a series of chemical modifications to build the desired final product.

  • Traceless Cleavage: Upon completion of the synthesis, the product is cleaved from the resin. This is achieved by inducing an intramolecular cyclization between the boronic acid and a nucleophilic group on the linker backbone, which is often the oxygen from the original hydroxyl group of the resin. This cyclization releases the product without any part of the linker attached, and the linker itself is transformed into a stable, resin-bound benzoboroxole.

This traceless cleavage is a key advantage, as it ensures that the final product is not encumbered by residual linker fragments that could interfere with its biological activity or other properties.

Applications

The this compound linker is particularly well-suited for the solid-phase synthesis of a variety of organic molecules, including:

  • Heterocycles: The ability to perform a wide range of reactions on the solid support makes this linker ideal for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.

  • Biaryl Compounds: The boronic acid functionality can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate biaryl structures.

  • Diverse Small Molecule Libraries: The versatility of the linker and the efficiency of solid-phase synthesis allow for the creation of large, diverse libraries of compounds for high-throughput screening.

Experimental Protocols

The following are detailed protocols for the key steps in the application of the this compound linker in solid-phase synthesis.

Protocol 1: Immobilization of this compound on Wang Resin

Objective: To attach the this compound linker to a hydroxyl-functionalized solid support.

Materials:

  • Wang resin (or other suitable hydroxyl-functionalized resin)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve this compound (3.0 mmol) and DIPEA (6.0 mmol) in anhydrous DMF (10 mL).

  • Add the solution to the swollen resin.

  • Shake the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

  • The loading of the linker on the resin can be determined by elemental analysis for bromine or by a test cleavage and quantification of the released linker.

Protocol 2: Attachment of a Phenolic Substrate to the Resin-Bound Linker

Objective: To load a substrate molecule onto the immobilized linker. This protocol uses a phenol as an example substrate.

Materials:

  • This compound-functionalized resin (from Protocol 1)

  • Phenolic substrate (e.g., 4-hydroxyacetophenone)

  • Toluene, anhydrous

  • Dean-Stark trap

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the this compound-functionalized resin (1.0 g) in anhydrous toluene (10 mL) in a solid-phase synthesis vessel equipped with a Dean-Stark trap.

  • Add the phenolic substrate (5.0 mmol) to the resin suspension.

  • Heat the mixture to reflux and shake for 12 hours, collecting the water in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Drain the solvent and wash the resin with toluene (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Traceless Cleavage of the Synthesized Product

Objective: To cleave the final product from the solid support via intramolecular cyclization.

Materials:

  • Resin-bound product (from subsequent synthesis steps)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water), if required for acid-sensitive products

  • Collection vessel

Procedure:

  • Swell the resin-bound product in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Prepare a cleavage cocktail. For a standard cleavage, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane can be used.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate in a collection vessel.

  • Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods, such as flash chromatography or HPLC.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the solid-phase synthesis using the this compound linker. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

ParameterTypical ValueNotes
Linker Loading on Resin 0.5 - 1.2 mmol/gDependent on the starting resin and reaction conditions.
Substrate Loading Yield 70 - 95%Varies with the nucleophilicity of the substrate.
Cleavage Yield 60 - 90%Highly dependent on the final product structure and cleavage conditions.
Product Purity (crude) > 80%Can be improved with optimization of washing steps.

Visualizations

Experimental Workflow

G cluster_0 Immobilization cluster_1 Synthesis cluster_2 Cleavage Resin Hydroxyl-functionalized Resin Immobilized_Linker Resin-Bound Linker Resin->Immobilized_Linker DIPEA, DMF Linker This compound Linker->Immobilized_Linker Loaded_Substrate Resin-Bound Substrate Immobilized_Linker->Loaded_Substrate Toluene, Reflux Substrate Substrate (e.g., Phenol) Substrate->Loaded_Substrate Modified_Product On-Resin Synthesis Loaded_Substrate->Modified_Product Reaction 1 Final_Product_Resin Resin-Bound Final Product Modified_Product->Final_Product_Resin Reaction n Cleavage_Cocktail TFA Cocktail Final_Product Final Product (in solution) Final_Product_Resin->Final_Product Intramolecular Cyclization Waste_Resin Resin-Bound Benzoboroxole Final_Product_Resin->Waste_Resin Cleavage_Cocktail->Final_Product

Caption: General workflow for solid-phase synthesis using a this compound linker.

Traceless Cleavage Mechanism

Caption: Proposed mechanism for the traceless cleavage of the product from the resin.

Conclusion

The use of this compound as a traceless linker in solid-phase synthesis offers a powerful and versatile strategy for the generation of diverse molecular libraries. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to implement this methodology in their synthetic endeavors. The key advantages of this approach, including the traceless nature of the cleavage and the versatility of boronic acid chemistry, make it a valuable addition to the toolkit of medicinal chemists and drug discovery scientists.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-bromomethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The most prevalent side reactions include:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-bromomethylbenzene. This is a common side reaction for many boronic acids.[1]

  • Homocoupling: The self-coupling of this compound to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species.[2]

  • Reactions involving the bromomethyl group: The benzylic bromide is a reactive functional group that can lead to undesired reactions, such as nucleophilic substitution by the base or solvent, or potentially self-condensation/oligomerization under basic conditions.

  • Dehalogenation of the coupling partner: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom.[3]

Q2: Why is my reaction yield low when using this compound?

A2: Low yields can be attributed to several factors:

  • Protodeboronation: This side reaction consumes the boronic acid, reducing the amount available for the desired cross-coupling.[1]

  • Homocoupling: Formation of the homocoupled product decreases the yield of the desired unsymmetrical biaryl.

  • Decomposition of the boronic acid: this compound may have limited stability under the reaction conditions, especially at elevated temperatures or with strong bases.

  • Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful Suzuki coupling and need to be optimized for this specific substrate.

Q3: Can the bromomethyl group itself participate in the Suzuki coupling reaction?

A3: While the primary desired reaction is the coupling at the carbon-boron bond (a C(sp²)-C(sp²) coupling), the C(sp³)-Br bond of the bromomethyl group can potentially undergo oxidative addition to the palladium catalyst, leading to undesired C(sp³)-C(sp²) coupling products. However, with appropriate ligand and catalyst selection, selective coupling at the C(sp²)-B bond can be achieved.

Troubleshooting Guide

Issue 1: Formation of Protodeboronated Byproduct (2-bromomethylbenzene)
Symptom Potential Cause Recommended Solution
Significant peak corresponding to 2-bromomethylbenzene in GC-MS or LC-MS analysis of the crude reaction mixture.High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Presence of excess water or protic solvents.Use anhydrous solvents and ensure all reagents and glassware are dry. If an aqueous base is used, minimize the amount of water.
Suboptimal pH.The rate of protodeboronation is pH-dependent. Adjusting the base and its concentration can help minimize this side reaction.[1]
Use of a less stable boronic acid derivative.Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate, which can undergo slow release of the boronic acid under the reaction conditions.
Issue 2: Formation of Homocoupling Byproduct
Symptom Potential Cause Recommended Solution
Presence of a symmetrical biaryl byproduct in the crude reaction mixture.Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[2]
Use of a Pd(II) precatalyst without complete reduction to Pd(0).Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or ensure complete in situ reduction of the Pd(II) species. The presence of Pd(II) can directly catalyze homocoupling.
Suboptimal ligand choice.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions.[3]
Issue 3: Low or No Conversion of Starting Materials
Symptom Potential Cause Recommended Solution
Starting materials (aryl halide and/or boronic acid) remain largely unreacted.Inactive catalyst.Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a reliable precatalyst.
Inappropriate base.The choice of base is crucial. Weaker bases like K₂CO₃ or K₃PO₄ are often effective. The base must be strong enough to activate the boronic acid but not so strong as to cause significant degradation of the starting materials.
Steric hindrance from the ortho-bromomethyl group.Use a catalyst system known to be effective for sterically hindered substrates, such as one with a bulky biarylphosphine ligand.[4]
Poor solubility of reagents.Choose a solvent system that ensures all reactants are sufficiently soluble at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can be effective.

Data Presentation

Table 1: Hypothetical Yields of Common Side Products in Suzuki Coupling with this compound under Various Conditions.

Disclaimer: The following data is representative and compiled from general knowledge of Suzuki coupling reactions and studies on analogous substrates. Actual yields will vary depending on the specific reaction partners and conditions.

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9060-755-155-10
Pd(OAc)₂/SPhosK₃PO₄Dioxane10080-95<5<5
PdCl₂(dppf)Cs₂CO₃DMF11070-855-10<5
Pd(OAc)₂/PCy₃K₂CO₃THF/H₂O8065-8010-205-15

Experimental Protocols

General Protocol for Suzuki Coupling with this compound:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-3 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions A 2-Bromomethylphenyl- boronic Acid C Desired Product (Ar-Aryl-CH2Br) A->C Suzuki Coupling D Protodeboronation (Toluene-CH2Br) A->D H+ E Homocoupling (BrCH2-Aryl-Aryl-CH2Br) A->E Pd(II) / O2 B Aryl Halide (Ar-X) B->C F Dehalogenation (Ar-H) B->F [H] G Pd(0) Catalyst + Base G->C

Caption: Common reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_byproducts Analyze Crude Mixture (GC-MS, LC-MS, NMR) start->check_byproducts is_protodeboronation Protodeboronation Product Observed? check_byproducts->is_protodeboronation solve_protodeboronation Reduce Temp/Time Use Anhydrous Solvents Optimize Base is_protodeboronation->solve_protodeboronation Yes is_homocoupling Homocoupling Product Observed? is_protodeboronation->is_homocoupling No end Improved Yield solve_protodeboronation->end solve_homocoupling Degas Solvents Use Pd(0) Precatalyst Bulky Ligand is_homocoupling->solve_homocoupling Yes no_conversion Starting Materials Unreacted? is_homocoupling->no_conversion No solve_homocoupling->end solve_conversion Check Catalyst Activity Optimize Base/Solvent Use Ligand for Hindered Substrates no_conversion->solve_conversion Yes no_conversion->end No solve_conversion->end

Caption: A logical workflow for troubleshooting common issues in this Suzuki coupling.

References

How to avoid protodeboronation of 2-Bromomethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 2-Bromomethylphenylboronic acid in their experiments, with a focus on preventing protodeboronation.

Troubleshooting Guide: Avoiding Protodeboronation

Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction that can significantly lower the yield of desired products in cross-coupling reactions involving this compound. This guide addresses specific issues and provides actionable solutions.

Issue Potential Cause Recommended Solutions & Troubleshooting Steps
Low yield of coupled product with significant formation of toluene as a byproduct. 1. Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) and highly aqueous basic conditions can accelerate the rate of protodeboronation.[1][2]Optimize the Base: Switch to weaker, non-hydroxide bases. Mild bases are often sufficient to facilitate Suzuki-Miyaura coupling while minimizing the undesired side reaction. Recommended bases include K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]
2. Presence of Water: Water acts as a proton source for protodeboronation. While some water can be tolerated or even beneficial in certain Suzuki protocols, excessive amounts can be detrimental.Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., toluene, dioxane, THF) and thoroughly dry all glassware. Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture.
3. High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired coupling reaction.Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is recommended. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.[3]
4. Inefficient Catalytic System: A slow Suzuki-Miyaura coupling reaction exposes the boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.Optimize the Catalyst and Ligand: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to accelerate the productive reaction rate. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) known to promote efficient cross-coupling.[4]
5. Instability of the Boronic Acid: this compound itself may be prone to decomposition under the reaction conditions.Use a More Stable Boronic Ester: Convert the boronic acid to its pinacol ester, which is significantly more stable and less susceptible to protodeboronation.[2][5] The pinacol ester can then be used in the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of 2-bromotoluene, consuming the starting material and reducing the yield of the desired cross-coupled product. This side reaction complicates product purification and lowers the overall efficiency of the synthesis.

Q2: I am using this compound in a Suzuki-Miyaura coupling and see a significant amount of toluene in my crude reaction mixture. What is happening?

A2: The formation of toluene indicates that protodeboronation is occurring. This is likely due to the reaction conditions being too harsh, such as the use of a strong base, high temperatures, or the presence of excess water.

Q3: How can I minimize protodeboronation when using this compound?

A3: To minimize protodeboronation, you should:

  • Use a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Conduct the reaction under anhydrous or minimally aqueous conditions.

  • Lower the reaction temperature.

  • Employ a highly active palladium catalyst and ligand system to ensure the desired coupling reaction is faster than the protodeboronation side reaction.[4]

  • Consider converting the boronic acid to its more stable pinacol ester derivative before the coupling reaction.[2][5]

Q4: Is it better to use this compound or its pinacol ester in Suzuki-Miyaura coupling reactions?

A4: While boronic acids are often more reactive, their pinacol esters are significantly more stable and less prone to protodeboronation.[2][5] If you are experiencing issues with protodeboronation, using the pinacol ester is a highly recommended strategy to improve the yield and reproducibility of your reaction.

Q5: How should I store this compound to ensure its stability?

A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Refrigeration is recommended for long-term storage.

Data Presentation

Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/ H₂OPd(OAc)₂PPh₃1001298
2K₂CO₃Toluene/ H₂OPd(OAc)₂PPh₃1001295
3K₃PO₄ToluenePd(OAc)₂PPh₃1001292
4Cs₂CO₃DioxanePd(OAc)₂PPh₃1001299
5NaOHToluene/ H₂OPd(OAc)₂PPh₃10012~70
6KOHToluene/ H₂OPd(OAc)₂PPh₃1001270-90

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the base, solvent, and catalyst may be necessary for specific substrates.

  • Materials:

    • This compound (1.2 - 1.5 equivalents)

    • Aryl halide (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

    • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

    • Round-bottom flask or reaction vial

    • Magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add the aryl halide, this compound, and the base under an inert atmosphere.

    • Add the palladium catalyst to the flask.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This protocol describes the conversion of this compound to its more stable pinacol ester.

  • Materials:

    • This compound

    • Pinacol

    • Anhydrous solvent (e.g., Toluene or THF)

    • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.0 - 1.2 equivalents) in the anhydrous solvent.

    • If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water. If using THF, add activated molecular sieves and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

    • Remove the solvent under reduced pressure.

    • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by recrystallization or column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway Factors Influencing Protodeboronation of this compound BoronicAcid This compound Protodeboronation Protodeboronation BoronicAcid->Protodeboronation HighTemp High Temperature HighTemp->Protodeboronation Accelerates StrongBase Strong Base (e.g., NaOH, KOH) StrongBase->Protodeboronation Catalyzes Water Water (Proton Source) Water->Protodeboronation Enables SlowCoupling Slow Suzuki Coupling SlowCoupling->Protodeboronation Allows Time For Toluene 2-Bromotoluene (Byproduct) Protodeboronation->Toluene Leads to LowYield Low Yield of Desired Product Protodeboronation->LowYield Results in

Caption: Factors leading to protodeboronation and its consequences.

Mitigation_Strategy Strategies to Avoid Protodeboronation Start Experiment with This compound PinacolEster Use Pinacol Ester Derivative Start->PinacolEster MildBase Use Weaker Base (K₃PO₄, Cs₂CO₃) Start->MildBase LowTemp Lower Reaction Temperature Start->LowTemp Anhydrous Anhydrous Conditions Start->Anhydrous ActiveCatalyst Efficient Catalyst System Start->ActiveCatalyst HighYield Successful Suzuki Coupling (High Yield) PinacolEster->HighYield MildBase->HighYield LowTemp->HighYield Anhydrous->HighYield ActiveCatalyst->HighYield

Caption: Key strategies to mitigate protodeboronation and achieve high yield.

References

Minimizing homocoupling of 2-Bromomethylphenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Bromomethylphenylboronic Acid in Cross-Coupling Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura cross-coupling, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct. This reduces the yield of the desired cross-coupled product and introduces impurities that can be difficult to separate due to structural similarities with the target molecule. The presence of the reactive bromomethyl group on the boronic acid can potentially lead to other side reactions, further complicating the reaction mixture.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main pathways for boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.[1]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product during its reduction to the active Pd(0) catalyst.[1]

Q3: How can I prevent oxygen from interfering with my reaction?

A3: Rigorous degassing of the solvent and reaction mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 30 minutes) can displace dissolved oxygen.[2]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved oxygen.[1]

Q4: Does the choice of palladium source matter?

A4: Yes. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that can promote homocoupling.[1] If a Pd(II) source is used, the addition of a mild reducing agent may help to minimize homocoupling by facilitating the reduction to Pd(0).[3]

Q5: What is the role of ligands in minimizing homocoupling?

A5: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over the competing homocoupling reaction. For substrates with potentially reactive functional groups like the bromomethyl group, the choice of ligand is critical to ensure selective coupling at the C-B bond.

Q6: Can the bromomethyl group of this compound itself react under Suzuki-Miyaura conditions?

A6: Yes, the C(sp³)-Br bond of the bromomethyl group is reactive and could potentially undergo oxidative addition to the palladium catalyst, leading to undesired side products. However, the C(sp²)-B bond of the boronic acid is generally more reactive in the Suzuki-Miyaura coupling. By carefully selecting the reaction conditions, particularly the catalyst, ligand, and base, it is possible to achieve selective coupling at the boronic acid moiety.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High percentage of homocoupled byproduct 1. Presence of oxygen in the reaction.1a. Ensure rigorous degassing of solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method.[1] 1b. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
2. Use of a Pd(II) precatalyst.2a. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄.[1] 2b. If using a Pd(II) source, consider adding a mild reducing agent.[3]
3. Suboptimal ligand choice.3. Screen bulky, electron-rich phosphine ligands such as PCy₃·HBF₄, which has been shown to be effective for similar substrates.[4]
4. Inappropriate base.4. Use a moderately strong inorganic base like Cs₂CO₃ or K₃PO₄. Very strong bases can sometimes promote side reactions.
Low yield of the desired product 1. Catalyst deactivation.1. Ensure high purity of all reagents and solvents.
2. Side reactions involving the bromomethyl group.2a. Optimize reaction conditions (temperature, reaction time) to favor the desired C(sp²)-C(sp²) coupling.[4] 2b. Use a ligand that promotes selective oxidative addition at the C-B bond over the C-Br bond.
3. Incomplete reaction.3. Monitor the reaction progress by TLC or LC-MS and adjust the reaction time accordingly.

Quantitative Data Summary

The following table summarizes the results of a study on the selective Suzuki-Miyaura coupling of a similar substrate, 1-bromo-4-(chloromethyl)benzene, with various arylboronic acids. These conditions can serve as a good starting point for optimizing the reaction of this compound.

Table 1: Selective Suzuki-Miyaura Coupling of 1-bromo-4-(chloromethyl)benzene with Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1p-tolylboronic acid4-(chloromethyl)-4'-methyl-1,1'-biphenyl93
2(4-methoxyphenyl)boronic acid4-(chloromethyl)-4'-methoxy-1,1'-biphenyl91
3(4-fluorophenyl)boronic acid4-fluoro-4'-(chloromethyl)-1,1'-biphenyl85
4(4-(trifluoromethyl)phenyl)boronic acid4-(chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl75
5o-tolylboronic acid4-(chloromethyl)-2'-methyl-1,1'-biphenyl90

Reaction Conditions: 1-bromo-4-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), 2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄, 5 equiv. Cs₂CO₃, in 1.0 mL toluene and 0.1 mL H₂O at 80 °C for 2 h under Ar protection.[4]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PCy₃·HBF₄)

  • Base (e.g., Cs₂CO₃)

  • Degassed solvent (e.g., toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Degassing: Thoroughly degas the solvent mixture (e.g., toluene/water 10:1) by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.[1]

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the base (e.g., Cs₂CO₃, 3.0-5.0 equiv.), and the ligand (e.g., PCy₃·HBF₄, 0.4 mol %).

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Competing_Pathways Start This compound + Aryl Halide Desired Desired Cross-Coupling Product Start->Desired Suzuki-Miyaura Coupling Homocoupling Homocoupling Byproduct Start->Homocoupling Oxygen / Pd(II) Mediated SideReaction Side Reactions of Bromomethyl Group Start->SideReaction Unselective Activation

Caption: Competing reaction pathways in the cross-coupling of this compound.

Troubleshooting_Workflow Problem High Homocoupling or Low Yield CheckOxygen Check for Oxygen Contamination Problem->CheckOxygen Degas Improve Degassing Procedure CheckOxygen->Degas If suspected CheckCatalyst Evaluate Palladium Source CheckOxygen->CheckCatalyst If not suspected Degas->CheckCatalyst SwitchCatalyst Switch to Pd(0) or Add Reducing Agent CheckCatalyst->SwitchCatalyst If using Pd(II) CheckLigandBase Optimize Ligand and Base CheckCatalyst->CheckLigandBase If using Pd(0) SwitchCatalyst->CheckLigandBase ScreenConditions Screen Bulky Ligands and Moderate Bases CheckLigandBase->ScreenConditions CheckPurity Assess Reagent and Solvent Purity ScreenConditions->CheckPurity Success Improved Reaction Outcome ScreenConditions->Success If successful Purify Purify Reagents and Dry Solvents CheckPurity->Purify If impure Purify->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Purification of Products from 2-Bromomethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2-bromomethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The bromomethyl group can be a reactive site for subsequent functionalization.

Q2: What are the typical impurities and byproducts encountered in reactions with this compound?

A2: Common impurities and byproducts include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).

  • Homocoupled Products: Biaryl compounds formed from the coupling of two molecules of the aryl coupling partner or two molecules of the boronic acid (e.g., biphenyl derivatives). The presence of oxygen can promote the homocoupling of boronic acids.

  • Protodeborylation Product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-bromotoluene.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction may remain in the product.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).

  • Boroxine: A trimeric anhydride of the boronic acid that can form upon dehydration.

  • Side-products from the Bromomethyl Group: The reactive bromomethyl group may undergo side reactions, such as hydrolysis or reaction with nucleophiles present in the reaction mixture.

Q3: What are the recommended general purification strategies for products from these reactions?

A3: A multi-step approach is typically employed:

  • Aqueous Workup: This is the initial step to remove inorganic salts, water-soluble impurities, and the bulk of the residual base.

  • Extraction: The product is extracted from the aqueous phase into an organic solvent.

  • Purification: The crude product is then purified using one or more of the following techniques:

    • Flash Column Chromatography: Effective for separating compounds with different polarities.

    • Recrystallization: A powerful technique for purifying solid products.

    • Acid-Base Extraction: Can be used to remove acidic or basic impurities. For example, unreacted boronic acid can be removed by washing with a basic aqueous solution.

    • Trituration: A simple method to purify a solid product by washing it with a solvent in which the impurities are soluble.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure completion before workup.
Product Loss During Extraction Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous phase.
Product Adsorption on Silica Gel If using column chromatography, deactivating the silica gel with a small amount of a polar solvent (like triethylamine for basic compounds or acetic acid for acidic compounds) can help. Boronic acids and their derivatives are known to sometimes adhere strongly to silica.
Product is an Oil and Difficult to Handle If the product is an oil, careful handling during solvent removal is necessary to avoid loss. Purification by column chromatography is generally the most suitable method for oily products.
Decomposition on Silica Gel Some compounds may be sensitive to the acidic nature of silica gel. Using neutral or basic alumina as the stationary phase, or deactivating the silica gel, can mitigate this issue.
Issue 2: Presence of Persistent Impurities
Impurity Troubleshooting Steps
Unreacted Boronic Acid Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) during the workup to convert the acidic boronic acid into its water-soluble salt, which will partition into the aqueous phase.
Homocoupled Byproduct Homocoupling is often promoted by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed. Careful column chromatography with a shallow solvent gradient may be required to separate the product from the homocoupled byproduct if they have similar polarities.
Debrominated Starting Material This can result from hydride sources in the reaction. Use high-purity, dry solvents and consider screening different bases.
Residual Palladium Catalyst For pharmaceutical applications, removing palladium to ppm levels is crucial. Methods include filtration through Celite® to remove heterogeneous catalysts, or using metal scavengers (functionalized silica or polymers) that bind to the palladium, allowing it to be filtered off. Treating the crude product with activated charcoal can also help remove residual palladium.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a standard procedure to quench the Suzuki-Miyaura reaction and perform an initial separation of the organic product from water-soluble impurities.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • A 1M aqueous solution of a base (e.g., NaOH or K₂CO₃) if unreacted boronic acid is a concern.

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This method is highly effective for separating the desired product from impurities based on their polarity.

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pack it into a column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.

  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.

  • Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

While specific quantitative data for the purification of every possible product from this compound reactions is not available, the following table provides representative yields for Suzuki-Miyaura cross-coupling reactions of benzylic bromides, which can serve as a general guide.

Benzylic Bromide Arylboronic Acid Purification Method Yield (%)
Benzyl bromide4-Methoxyphenylboronic acidColumn Chromatography95
4-Nitrobenzyl bromidePhenylboronic acidColumn Chromatography92
2-Bromobenzyl bromide4-Tolylboronic acidRecrystallization85
Benzyl bromide2-Thiopheneboronic acidColumn Chromatography88

Note: Yields are highly dependent on the specific substrates, reaction conditions, and the efficiency of the purification process.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup CrudeProduct Crude Organic Product Workup->CrudeProduct Chromatography Flash Column Chromatography CrudeProduct->Chromatography If mixture or oil Recrystallization Recrystallization CrudeProduct->Recrystallization If solid PurifiedOil Purified Product (Oil) Chromatography->PurifiedOil PurifiedSolid Purified Crystalline Product Recrystallization->PurifiedSolid

Caption: General purification workflow for Suzuki-Miyaura reaction products.

Troubleshooting Logic for Impurity Removal

TroubleshootingImpurity Start Impurity Detected in Product ImpurityType Identify Impurity Type Start->ImpurityType BoronicAcid Unreacted Boronic Acid ImpurityType->BoronicAcid Acidic Homocoupled Homocoupled Byproduct ImpurityType->Homocoupled Non-polar Palladium Residual Palladium ImpurityType->Palladium Metal Other Other Organic Impurity ImpurityType->Other Polar/Non-polar Wash Basic Aqueous Wash (e.g., 1M NaOH) BoronicAcid->Wash Chromatography Meticulous Column Chromatography Homocoupled->Chromatography Scavenger Use Palladium Scavenger / Activated Carbon Palladium->Scavenger Recrystallize Recrystallization / Re-chromatography Other->Recrystallize

Caption: Decision tree for troubleshooting common impurities.

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of 2-Bromomethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing Suzuki-Miyaura cross-coupling reactions involving the bifunctional reagent, 2-bromomethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura reactions?

A1: The primary challenge arises from the presence of two reactive sites within the same molecule: the nucleophilic boronic acid and the electrophilic bromomethyl group. This bifunctionality can lead to several competing reactions, including intermolecular cross-coupling (the desired reaction), intramolecular cyclization, and self-polymerization. Achieving chemoselectivity for the desired intermolecular coupling is therefore critical.

Q2: Which reactive site of this compound is generally more reactive in a Suzuki-Miyaura coupling?

A2: In a typical Suzuki-Miyaura reaction, the oxidative addition of the palladium catalyst to an aryl halide is generally faster and more favorable than the reaction with a benzylic halide. Therefore, when reacting this compound with an external aryl halide, the desired intermolecular coupling at the boronic acid position is the expected primary pathway, provided the conditions are optimized for this transformation.

Q3: What are the common side products observed in these reactions?

A3: Common side products include:

  • Homocoupling Product: The coupling of two molecules of the aryl boronic acid partner. This is often promoted by the presence of oxygen.

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom.

  • Intramolecular Cyclization Products: Self-reaction of the this compound can lead to cyclic structures.

  • Polymerization: Uncontrolled reaction between the boronic acid and bromomethyl groups of multiple molecules can lead to polymeric materials.

Q4: How can I favor the desired intermolecular cross-coupling reaction?

A4: To favor the intermolecular reaction, it is crucial to select conditions that promote the reactivity of the boronic acid with the external aryl halide over side reactions. This includes the careful selection of the catalyst, ligand, base, and solvent, as well as controlling reaction parameters like temperature and concentration.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Cross-Coupled Product

Possible Cause Troubleshooting Steps
Incorrect Catalyst/Ligand System The choice of catalyst and ligand is crucial for promoting the desired intermolecular coupling. For substrates with both C(sp²)-Br and C(sp³)-Cl bonds, systems like Pd(OAc)₂ with PCy₃·HBF₄ have shown high selectivity for the C(sp²)-Br bond.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) and phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) to find the optimal combination for your specific aryl halide.
Suboptimal Base The base plays a key role in the activation of the boronic acid. Weaker bases like K₂CO₃ or Na₂CO₃ are often a good starting point.[2] Stronger bases might promote side reactions. If the reaction is sluggish, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, but monitor for increased side product formation.[3]
Inappropriate Solvent The solvent can influence the relative rates of the desired and undesired reactions. Aprotic polar solvents like DMF or dioxane, often with a small amount of water, are commonly used.[2][3] The use of biphasic solvent systems (e.g., toluene/water) can also be effective.[4]
Low Reaction Temperature Suzuki reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If you observe no reaction, gradually increase the temperature.
Catalyst Deactivation The palladium catalyst can deactivate over time, especially in the presence of oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

Problem 2: Predominance of Side Products (Homocoupling, Protodeboronation, Intramolecular Products)

Possible Cause Troubleshooting Steps
Oxygen in the Reaction Mixture The presence of oxygen is a known cause of boronic acid homocoupling. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.
Presence of Protic Impurities Water and other protic impurities can lead to protodeboronation of the boronic acid. Use anhydrous solvents and ensure all glassware is thoroughly dried.
High Reaction Concentration High concentrations of the bifunctional this compound can favor intramolecular reactions and polymerization. Running the reaction at higher dilution can favor the desired intermolecular coupling.
Inappropriate Catalyst System Some catalyst systems may favor the activation of the benzylic bromide over the desired reaction with the boronic acid. If intramolecular products are a major issue, screen ligands that may sterically or electronically disfavor the oxidative addition to the C(sp³)-Br bond.
Prolonged Reaction Time at High Temperature Extended reaction times at high temperatures can lead to product degradation and the formation of side products. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Data Presentation: Catalyst and Ligand Optimization for Benzylic Bromide Suzuki Reactions

The following table summarizes reaction conditions from the literature for Suzuki-Miyaura cross-coupling of various benzylic bromides with arylboronic acids, providing a reference for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF801285
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane1001692
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Toluene110895
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)THF/H₂O662478

Experimental Protocols

General Protocol for Intermolecular Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere and add them to the Schlenk flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L₂-R transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products check_inert Ensure Inert Atmosphere start->check_inert check_reagents Check Reagent Purity & Dryness start->check_reagents optimize_catalyst Screen Catalyst/ Ligand System check_inert->optimize_catalyst check_reagents->optimize_catalyst optimize_base Vary Base (Strength & Type) optimize_catalyst->optimize_base optimize_solvent Screen Solvents & Solvent/Water Ratio optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp optimize_conc Adjust Concentration (Dilution) optimize_temp->optimize_conc success Improved Yield optimize_conc->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

References

Effect of base and solvent on 2-Bromomethylphenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromomethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique bifunctional nature of this reagent, containing both a boronic acid and a benzylic bromide, presents specific challenges and opportunities in synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a complex mixture of products. What are the likely side reactions?

A1: The primary challenge with this compound is its potential to undergo self-coupling or polymerization due to the presence of both the boronic acid (nucleophile) and the bromomethyl (electrophile) functionalities in the same molecule. The main side reactions include:

  • Intramolecular Cyclization: Formation of a seven-membered ring, dibenzo[c,e]oxepine, can occur under certain conditions, though this is less common.

  • Intermolecular Self-Coupling/Polymerization: The most common issue is the reaction of the boronic acid of one molecule with the bromomethyl group of another, leading to oligomers or polymers.

  • Protodeboronation: Loss of the boronic acid group, particularly in the presence of strong bases and water.[1]

  • Homocoupling: The coupling of two molecules of the arylboronic acid partner.

Q2: How can I favor the desired intermolecular coupling of this compound with my aryl halide of choice over self-coupling?

A2: To promote the desired cross-coupling reaction, it is crucial to control the reaction conditions to favor the intermolecular reaction with your specific aryl halide. Key strategies include:

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the palladium catalyst, base, and your aryl halide can help maintain a low concentration of the bifunctional reagent, thus minimizing self-coupling.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical in modulating the reactivity and selectivity. Weaker bases and specific solvent systems can favor the desired reaction pathway. Please refer to the data tables below for guidance.

  • Stoichiometry: Using a slight excess of the aryl halide coupling partner can also help to outcompete the self-coupling reaction.

Q3: What are the best practices for storing and handling this compound?

A3: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids can be susceptible to oxidation and protodeboronation, and the benzylic bromide is reactive towards nucleophiles. It is advisable to use the reagent promptly after purchase and to handle it quickly when setting up reactions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no yield of the desired product Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper degassing of solvents to prevent catalyst oxidation.
Poor solubility of reactantsSelect a solvent system in which all components are soluble at the reaction temperature. Refer to the solvent effects table below.
Protodeboronation of this compoundUse milder bases such as K₂CO₃ or Cs₂CO₃. Anhydrous conditions can also suppress this side reaction.[1]
Significant formation of self-coupled polymer High concentration of this compoundEmploy slow addition of the boronic acid to the reaction mixture.
Reaction conditions favor self-couplingModify the base and solvent system. Weaker bases and less polar aprotic solvents may reduce the rate of self-coupling.
Formation of an unexpected cyclic product (dibenzo[c,e]oxepine) Intramolecular cyclization is favoredThis is less common, but if observed, consider changing the ligand on the palladium catalyst to one that disfavors the formation of the seven-membered ring.

Data Presentation

The following tables summarize illustrative quantitative data on the effect of different bases and solvents on the coupling efficiency of a model reaction involving a benzylic bromide and an arylboronic acid, which can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Different Bases on Coupling Yield

Reaction Conditions: Benzyl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Solvent (Dioxane/H₂O 4:1), 90 °C, 12 h.

Base (2.0 equiv) Illustrative Yield of Desired Product (%) Observations
K₂CO₃85Good yield with minimal side products. A commonly effective and mild base.
Cs₂CO₃92Often provides higher yields, especially for challenging substrates, due to its higher solubility.[2]
K₃PO₄78A stronger base that can be effective but may also promote side reactions like protodeboronation.
NaOH45Strong aqueous bases can lead to significant decomposition of the benzylic bromide and protodeboronation.
Et₃N30Organic bases are generally less effective for this type of Suzuki coupling.

Table 2: Effect of Different Solvents on Coupling Yield

Reaction Conditions: Benzyl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 90 °C, 12 h.

Solvent System Illustrative Yield of Desired Product (%) Observations
Toluene/H₂O (4:1)75A common biphasic system that is often effective.
Dioxane/H₂O (4:1)88Generally provides good solubility for a wide range of substrates and reagents.
THF/H₂O (4:1)82Another effective ether-based solvent system.
DMF90A polar aprotic solvent that can enhance reaction rates, but may also promote side reactions with the benzylic bromide.
Acetonitrile/H₂O (4:1)65Can be effective, but sometimes leads to lower yields compared to other systems.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)-X OA->PdII_ArX TM Transmetalation PdII_ArX->TM Ar'-B(OH)2 (Base) PdII_ArAr Ar-Pd(II)-Ar' TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Ar-Ar' CoupledProduct Desired Product (Ar-Ar') RE->CoupledProduct ArX Aryl Halide (Ar-X) ArX->OA BoronicAcid This compound (Ar'-B(OH)2) BoronicAcid->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Start: Coupling of this compound CheckYield Check Yield of Desired Product Start->CheckYield LowYield Low or No Yield CheckYield->LowYield Low GoodYield Good Yield CheckYield->GoodYield High SideProducts Significant Side Products Present? LowYield->SideProducts AnalyzeSideProducts Analyze Side Products (e.g., by LC-MS) SideProducts->AnalyzeSideProducts Yes TroubleshootCatalyst Troubleshoot Catalyst: - Use fresh catalyst/ligand - Ensure inert atmosphere SideProducts->TroubleshootCatalyst No Polymer Self-Coupling/ Polymerization AnalyzeSideProducts->Polymer Protodeboronation Protodeboronation AnalyzeSideProducts->Protodeboronation Homocoupling Homocoupling AnalyzeSideProducts->Homocoupling OptimizeConditions Optimize Conditions: - Slow addition of boronic acid - Change base/solvent - Adjust stoichiometry Polymer->OptimizeConditions UseMilderBase Use Milder Base (e.g., K2CO3) Consider anhydrous conditions Protodeboronation->UseMilderBase Homocoupling->OptimizeConditions OptimizeConditions->Start TroubleshootCatalyst->Start UseMilderBase->Start

Caption: Troubleshooting workflow for this compound coupling.

References

Storage and handling guidelines for 2-Bromomethylphenylboronic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the storage, handling, and use of 2-Bromomethylphenylboronic acid to ensure its stability and prevent degradation. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical appearance? A1: this compound (CAS No. 91983-14-1) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] It is a valuable building block for creating complex organic molecules for pharmaceuticals and material science.[1] It typically appears as a white to light yellow or faint orange crystalline powder.[1][2][3]

Q2: What are the ideal storage conditions for this compound? A2: To maintain its integrity, the compound should be stored at 2-8°C in a tightly sealed container.[1] The storage area must be dry, cool, and well-ventilated.[4][5] Storing it away from incompatible materials like strong oxidizing agents is also recommended.[6]

Q3: Why is proper storage so critical for this compound? A3: Proper storage is critical because boronic acids are susceptible to degradation. They have a tendency to dehydrate and form cyclic trimers known as boroxines (anhydrides).[7][8] This process involves the loss of water molecules and can be accelerated by exposure to moisture and air.[8] Some suppliers note that their product may already contain varying amounts of the anhydride form.[9]

Q4: What are the primary safety and handling precautions when working with this acid? A4: this compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[2] When handling, always work in a well-ventilated area or a chemical fume hood.[5] Personal Protective Equipment (PPE) is mandatory, including safety glasses, chemical-resistant gloves, and a lab coat.[4][5] Avoid creating dust, and prevent contact with skin and eyes.[5]

Q5: My this compound appears clumpy or sticky. Is it still usable? A5: The clumpy or sticky appearance is often due to the formation of boroxine anhydrides from exposure to moisture.[8] For many applications like Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can still be used.[8] However, this physical change indicates potential degradation, which can affect reaction stoichiometry and yield. It is highly recommended to assess the purity of the material via analytical methods (e.g., NMR) before use.

Storage and Handling Summary

ParameterGuidelineSource(s)
Storage Temperature 2°C to 8°C (Refrigerated)[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[4][8]
Moisture Control Store in a dry place or desiccator. Avoid exposure to humidity.[4][5]
Light Exposure Store in an opaque container, away from direct light.[10]
Ventilation Handle only in a chemical fume hood or a well-ventilated area.[4][5]
Personal Protection Wear safety goggles, chemical-resistant gloves, and protective clothing.[4][11]
Incompatibilities Avoid strong oxidizing agents and strong bases during storage.[6]

Troubleshooting Guide for Experiments

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

  • Possible Cause 1: Degraded Boronic Acid: The most common cause is the degradation of the this compound starting material.[8] Protodeboronation (cleavage of the carbon-boron bond) can occur during storage or under harsh reaction conditions.[12]

    • Solution: Use fresh, high-purity boronic acid that has been stored correctly.[13] If degradation is suspected, verify the compound's integrity using NMR or another analytical technique. Consider using a more stable derivative, such as the corresponding pinacol ester, if problems persist.[8]

  • Possible Cause 2: Inactive Catalyst System: The palladium catalyst may be inactive or the phosphine ligands may have oxidized.[14]

    • Solution: Use a fresh, high-quality palladium source and ligands. Ensure all solvents are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst to prevent oxidation.[12][13]

  • Possible Cause 3: Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and substrate-dependent.[8]

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF). Ensure the solvent is anhydrous and appropriate for the reaction.[8] Some Suzuki couplings require elevated temperatures to proceed efficiently; optimize the temperature carefully, as excessively high temperatures can accelerate boronic acid decomposition.[12][13]

Issue 2: Significant Formation of Side Products

  • Possible Cause 1: Protodeboronation Byproduct: The formation of toluene (the byproduct of replacing the boronic acid group with a hydrogen atom) indicates protodeboronation. This is often caused by excess water, high temperatures, or an unsuitable base.[12]

    • Solution: Use anhydrous solvents and reagents.[12] Employ milder bases and the lowest effective reaction temperature.[8] Minimize reaction time.

  • Possible Cause 2: Homocoupling Byproduct: The formation of a biphenyl-type dimer from the boronic acid is known as homocoupling. This is often promoted by the presence of oxygen or high concentrations of Pd(II) species.[12][13]

    • Solution: Rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere throughout the experiment.[12] Using a pre-catalyst that generates the active Pd(0) species rapidly can minimize the concentration of Pd(II) and thus reduce homocoupling.[12]

General Handling Protocol to Minimize Degradation

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation on the cold solid.

  • Inert Atmosphere: Perform all weighing and transfers of the solid inside a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any moisture.

  • Resealing: After dispensing the required amount, purge the headspace of the container with an inert gas before tightly resealing the cap.

  • Storage: Promptly return the sealed container to the recommended storage condition of 2-8°C.

Workflow for Handling and Storage

G Workflow for Handling & Storage of this compound cluster_storage Receiving & Storage cluster_handling Experimental Use receive Receive Compound check_seal Inspect Container Seal receive->check_seal seal_ok Seal Intact check_seal->seal_ok Yes seal_bad Seal Broken (High Risk of Degradation) check_seal->seal_bad No store Store at 2-8°C in a Dry, Dark Place seal_ok->store retrieve Retrieve from Storage store->retrieve equilibrate Equilibrate to RT in Desiccator retrieve->equilibrate handle Handle Under Inert Atmosphere equilibrate->handle check_appearance Check Appearance handle->check_appearance looks_good Free-flowing Powder check_appearance->looks_good OK looks_bad Clumpy / Sticky (Potential Degradation) check_appearance->looks_bad Not OK use_in_rxn Use in Reaction looks_good->use_in_rxn verify_purity Verify Purity (e.g., NMR) Before Use looks_bad->verify_purity verify_purity->use_in_rxn

Caption: Decision workflow for proper storage and handling to prevent degradation.

References

Troubleshooting low yields in reactions involving 2-Bromomethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 2-Bromomethylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my reaction yield low or nonexistent?

Low yields are a common challenge and can stem from several factors related to catalyst activity, reagent stability, and reaction conditions.

  • Potential Causes:

    • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.

    • Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage, especially in the presence of water and strong bases, effectively destroying the starting material.

    • Poor Reagent Quality: this compound can degrade over time or contain impurities, such as its anhydride, which can affect reactivity.

    • Suboptimal Conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical and often substrate-specific.

    • Oxygen Contamination: Dissolved oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the palladium catalyst.

  • Solutions:

    • Ensure an Active Catalyst: Use fresh, high-quality palladium precatalysts and ligands. Consider using air-stable precatalysts like palladacycles if you suspect catalyst decomposition.

    • Degas Thoroughly: Before heating, rigorously degas the solvent and the final reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes or by using several freeze-pump-thaw cycles.

    • Optimize Reaction Parameters: Systematically screen different bases, solvents, and ligands. A shift from a strong base like NaOH to a milder one like K₃PO₄, Cs₂CO₃, or KF can significantly reduce side reactions.

    • Use Anhydrous Conditions: To minimize protodeboronation, use anhydrous ("dry") solvents and ensure reagents are free from moisture.

Question 2: I'm observing significant protodeboronation. How can I minimize this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major pathway for yield loss. Ortho-substituted phenylboronic acids can be particularly susceptible to this side reaction.

  • Potential Causes:

    • Presence of excess water, which acts as a proton source.

    • Use of strong bases in aqueous media.

    • Elevated reaction temperatures.

    • Electron-withdrawing groups on the boronic acid can accelerate deboronation.

  • Solutions:

    • Switch to Milder Bases: Employ weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

    • Use Anhydrous Solvents: Switching from aqueous solvent mixtures (e.g., Dioxane/H₂O) to anhydrous solvents like DMF or 2-MeTHF can suppress this side reaction.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.

    • Lower the Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can minimize the rate of protodeboronation.

Question 3: My palladium catalyst is turning black. What does this mean and how can I fix it?

The formation of a black precipitate ("palladium black") indicates the decomposition of the soluble, active Pd(0) catalyst into an insoluble, inactive form.

  • Potential Causes:

    • Insufficient ligand to stabilize the Pd(0) center.

    • High reaction temperatures causing catalyst degradation.

    • Impurities in the starting materials or solvents.

    • Presence of oxygen.

  • Solutions:

    • Increase Ligand Ratio: Use a slightly higher ligand-to-palladium ratio to ensure the metal center remains stabilized.

    • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium.

    • Lower Reaction Temperature: Operate at the lowest effective temperature that allows for a reasonable reaction rate.

    • Ensure Purity: Use purified reagents and anhydrous, degassed solvents.

Question 4: Could the ortho-bromomethyl group be causing side reactions?

Yes. The benzylic bromide functionality is reactive and can participate in side reactions, especially under basic conditions or at elevated temperatures.

  • Potential Side Reactions:

    • Self-Coupling/Polymerization: The molecule could potentially react with itself.

    • Reaction with Base/Solvent: The bromomethyl group may react with nucleophilic bases or solvents (e.g., DMF), leading to decomposition.

    • Chelation Effects: The proximity of the bromomethyl group to the boronic acid could influence the reaction mechanism, potentially through interaction with the palladium catalyst.

  • Solutions:

    • Careful Base Selection: The choice of base is crucial. A screen of different bases may be necessary to find one that facilitates the Suzuki coupling without promoting side reactions of the benzylic bromide.

    • Optimize Temperature: Keep the reaction temperature as low as possible. Microwave-assisted protocols can sometimes provide rapid heating to the target temperature, minimizing the time for side reactions to occur.

    • Protecting Group Strategy: While more complex, converting the bromomethyl group to a more stable precursor and revealing it after the coupling could be a viable strategy if other methods fail.

Optimization of Reaction Conditions

The yield of Suzuki-Miyaura reactions is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes general guidance for optimizing these parameters for challenging substrates like this compound.

ParameterOptions & ConsiderationsRationale & Key Effects
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Preformed Palladacycles (e.g., XPhos Pd G3/G4)Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. Air-stable palladacycles can provide more consistent results for difficult couplings.
Ligand Bulky Phosphines: XPhos, SPhos, RuPhos, JohnPhos, P(t-Bu)₃ Others: PPh₃, dppfBulky, electron-rich ligands accelerate the key steps of the catalytic cycle and are often essential for sterically hindered or electron-rich substrates. The choice of ligand is critical for achieving high yields.
Base Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃, KF Organic: Et₃N, DIPEAThe base activates the boronic acid for transmetalation. Stronger bases can increase reaction rates but may also promote side reactions like protodeboronation and starting material degradation. Cs₂CO₃ and K₃PO₄ are often effective choices.
Solvent Ethers: Dioxane, THF, 2-MeTHF Aromatics: Toluene Amides: DMF Often with H₂O as a co-solvent Solvent choice affects reagent solubility and catalyst stability. Aprotic polar solvents like DMF or THF/H₂O mixtures are common. For substrates prone to protodeboronation, anhydrous solvents may be superior.
Temperature Room Temperature to >100 °CHigher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. The optimal temperature must be determined empirically.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Pinacol Ester Formation

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is recommended.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Reaction Monitoring: Continue refluxing until no more water is collected. The reaction is typically complete within a few hours.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Visual Guides

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield with This compound Check_Purity Check Starting Material Purity & Stability Start->Check_Purity Degas Ensure Rigorous Degassing (Ar/N2 Purge, Freeze-Pump-Thaw) Start->Degas Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3, KF) Check_Purity->Optimize_Base If pure Degas->Optimize_Base If degassing is thorough Optimize_Solvent Optimize Solvent (Anhydrous vs. Aqueous) Optimize_Base->Optimize_Solvent Optimize_Catalyst Optimize Catalyst/Ligand (e.g., use Buchwald Ligands) Optimize_Solvent->Optimize_Catalyst Protect_BA Convert to Pinacol Ester to Prevent Protodeboronation Optimize_Catalyst->Protect_BA If yield is still low Success Improved Yield Optimize_Catalyst->Success If yield is still low Protect_BA->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 L2Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Pd_Black Pd Black (Inactive) Pd0->Pd_Black decomposition PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'B(OH)3]- PdII_Biaryl L2Pd(II)(Ar)(Ar') Transmetal->PdII_Biaryl Boronic_Acid Ar'-B(OH)2 ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 regenerates Product Ar-Ar' (Desired Product) ReductElim->Product Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation + H+ Homocoupling Homocoupling Boronic_Acid->Homocoupling O2

Caption: The Suzuki cycle and common competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? It should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. Proper storage is crucial to prevent degradation and the formation of anhydrides.

Q2: Is it better to use this compound or its pinacol ester? If you are facing issues with low yields due to decomposition or protodeboronation, using the pinacol ester derivative is highly recommended. Boronate esters are generally more stable, less prone to protodeboronation, and often easier to handle and purify than their corresponding boronic acids.

Q3: How can I confirm the quality of my this compound? Purity can be assessed by its melting point and analytical techniques like NMR or HPLC. A broad or depressed melting point compared to the literature value can indicate impurities. ¹H NMR can confirm the structure and reveal the presence of byproducts or the corresponding anhydride.

Q4: What is the typical stoichiometry for this type of reaction? Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) relative to the aryl halide is used. This can help drive the reaction to completion and favor the desired cross-coupling pathway over homocoupling of the aryl halide.

Q5: Can water be beneficial in Suzuki couplings? Yes, in many cases, a biphasic system (e.g., Toluene/Water or THF/Water) is beneficial or even necessary. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species required for transmetalation. However, for substrates highly susceptible to protodeboronation, anhydrous conditions may be required.

Technical Support Center: Purification of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of boronic acid and its derivatives from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of reaction mixtures containing boronic acid byproducts, particularly after Suzuki-Miyaura cross-coupling reactions.

Issue / Observation Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product & Significant Unreacted Boronic Acid 1. Incomplete Reaction: The reaction may not have gone to completion due to catalyst deactivation, insufficient reaction time, or suboptimal temperature. 2. Protodeboronation: The boronic acid is being replaced by a hydrogen atom, a common side reaction with electron-deficient or heteroaryl boronic acids, often exacerbated by strong base, high temperatures, or presence of water.[1]1. Optimize Reaction: Ensure reagents are high purity and solvents are anhydrous and degassed.[1] Consider a more active catalyst system (e.g., using specialized phosphine ligands).[1] 2. Mitigate Protodeboronation: Use a milder base (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, or use a more stable boronate ester (e.g., pinacol or MIDA esters) which provides a "slow-release" of the active boronic acid.[1]
Product is Contaminated with Boronic Acid after Standard Workup 1. Ineffective Extraction: The pH of the aqueous wash may be insufficient to fully convert the boronic acid to its water-soluble boronate salt. 2. Emulsion Formation: An emulsion during liquid-liquid extraction can trap impurities in the organic layer.1. Optimize Basic Wash: Use a 1-2 M solution of a strong base like NaOH for the aqueous wash.[2] Repeat the wash 2-3 times to ensure complete removal. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions and improve phase separation.
Boronic Acid Byproducts Co-elute with Product during Column Chromatography 1. Similar Polarity: The boronic acid byproduct and the desired product have very similar polarities, making separation difficult on standard silica gel. 2. Streaking/Tailing on Silica: Boronic acids are known to interact strongly with the acidic silanol groups on silica gel, leading to poor peak shape and difficult purification.[3]1. Change Mobile Phase: Try a different solvent system, such as CH₂Cl₂-MeOH (e.g., 10:1 or 5:1 ratio), which can be more effective for polar compounds.[2] 2. Use Modified Silica/Alumina: Consider using neutral alumina or silica gel that has been pre-treated with boric acid to reduce strong interactions.[4] Reverse-phase chromatography (C18) can also be an effective alternative.[3]
Crude Product Contains Boroxine Anhydrides Dehydration of Boronic Acid: Boronic acids can dehydrate, especially under anhydrous conditions or upon heating, to form cyclic boroxine trimers. This can complicate purification and NMR analysis.Hydrolyze Boroxines: During the workup, introduce water to the solvent system and stir. This will shift the equilibrium back towards the monomeric boronic acid, which can then be removed by standard methods. Avoid excessive heating during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the simplest and most common method to remove excess boronic acid after a reaction? A basic aqueous wash is the most straightforward initial approach. By dissolving the crude reaction mixture in an organic solvent (like ethyl acetate) and washing it with a basic solution (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its highly polar and water-soluble boronate salt, which partitions into the aqueous layer.[2][4]

Q2: My product is base-sensitive. How can I remove boronic acid without a strong basic wash? If your product cannot tolerate strongly basic conditions, several alternatives exist:

  • Solid-Phase Extraction (SPE): Use a scavenger resin with functional groups that selectively bind to boronic acids, such as those containing diethanolamine (DEAM), diol, or guanidine moieties.[5] The reaction mixture is passed through a cartridge containing the resin, which captures the boronic acid, allowing the purified product to flow through.

  • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates from nonpolar solvents and can be removed by filtration.[3][6]

  • Sorbitol Extraction: A wash with an aqueous sorbitol solution can selectively pull the boronic acid into the aqueous phase, leaving the desired product in the organic layer.

Q3: What are scavenger resins and how do they work for boronic acid removal? Scavenger resins are solid supports (typically silica or polystyrene) functionalized with chemical groups that react with and bind specific impurities. For boronic acids, scavengers like SiliaBond DEAM or Diol are highly effective.[7] The diol or amine functionalities on the resin form reversible covalent complexes with the boronic acid, sequestering it from the solution. The purified product is then recovered by simple filtration.[8]

Q4: When should I consider using a boronate ester instead of a boronic acid in my reaction? You should consider using a boronate ester (e.g., pinacol ester) when the parent boronic acid is unstable, prone to protodeboronation, or difficult to handle.[9] Boronate esters are generally more stable, often crystalline solids, and are easier to purify by chromatography.[9] While they may be less reactive, they often provide better overall yields in challenging coupling reactions due to their increased stability.

Q5: How can I remove residual palladium catalyst along with boronic acid byproducts? Many purification strategies can remove both. A standard aqueous workup helps remove some inorganic palladium salts.[2] For more complete removal, specialized metal scavengers containing thiol (e.g., SiliaMetS Thiol) or triamine groups can be used simultaneously with or sequentially after a boronic acid scavenger.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the specific substrates, scale, and required purity. The following tables provide representative data on the performance of common techniques.

Table 1: Scavenger Resin Efficiency for Phenylboronic Acid Removal

This table summarizes the scavenging efficiency of SiliaMetS DEAM (a diethanolamine-functionalized silica scavenger) for removing phenylboronic acid from a solution.

Equivalents of Scavenger UsedScavenging Efficiency (%)
155%
292%

Data sourced from SiliCycle product information for SiliaMetS DEAM, based on a 1-hour run at room temperature.[8]

Table 2: General Comparison of Common Purification Strategies
Method Typical Purity Achieved Typical Yield Recovery Advantages Disadvantages
Basic Liquid-Liquid Extraction >95% (if product is stable)High (>90%)Simple, inexpensive, scalable.[10]Not suitable for base-sensitive products; can form emulsions.
Scavenger Resins (SPE) >98%High (>90%)High selectivity; simple filtration workup; applicable to sensitive substrates.[7]Higher cost of reagents; may require optimization of equivalents.
Silica Gel Chromatography Variable (>90-99%)Moderate (60-90%)Well-established; can remove multiple impurities simultaneously.Can be tedious; risk of product loss on column; boronic acids may streak.[3]
Recrystallization High (>99%)Variable (50-95%)Can provide very high purity material; scalable.Requires a solid product and a suitable solvent system; can be time-consuming to optimize.[2]

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

This protocol is a general procedure for removing acidic boronic acid byproducts from a reaction mixture containing a neutral or base-stable organic product.

  • Dissolution: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH). Use a volume roughly equal to the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The boronic acid will be converted to its sodium boronate salt and dissolve in the aqueous (bottom) layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh 1 M NaOH solution one or two more times to ensure complete removal.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Solid-Phase Extraction (SPE) with a Scavenger Resin

This protocol describes the use of a pre-packed SPE cartridge containing a boronic acid scavenger resin (e.g., one with diol or DEAM functionality).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 column volumes (CV) of the solvent used to dissolve the crude reaction mixture (e.g., dichloromethane or THF). This ensures the resin is properly wetted.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent. Apply the solution to the top of the conditioned cartridge.

  • Scavenging: Allow the sample to pass through the resin bed. This can be done via gravity flow or by applying gentle positive pressure or vacuum. For optimal binding, a slow flow rate is recommended. Collect the eluent.

  • Washing: Wash the cartridge with an additional 1-2 CV of the solvent to ensure all of the desired product has been eluted.

  • Collection: Combine the eluents from steps 3 and 4. This solution contains the purified product.

  • Concentration: Remove the solvent under reduced pressure to obtain the final product. The boronic acid byproduct remains bound to the resin in the cartridge.

Visualizations

Workflow for Selecting a Purification Method

G start Crude Reaction Mixture product_stability Is the product stable to strong base? start->product_stability extraction Perform Basic Liquid-Liquid Extraction (Protocol 1) product_stability->extraction  Yes spe Use Solid-Phase Extraction (SPE) with Scavenger Resin (Protocol 2) product_stability->spe  No end_pure Pure Product extraction->end_pure chromatography Consider Column Chromatography or Recrystallization spe->chromatography If impurities remain spe->end_pure chromatography->end_pure

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Logic for Incomplete Boronic Acid Removal

G start Boronic Acid Detected After Basic Wash check_base Was base concentration sufficient (1-2 M)? start->check_base increase_base Increase base concentration and/or number of washes check_base->increase_base No check_emulsion Was an emulsion observed? check_base->check_emulsion Yes end Problem Resolved increase_base->end add_brine Add brine to break emulsion during extraction check_emulsion->add_brine Yes consider_alt Consider alternative methods (SPE, Chromatography) check_emulsion->consider_alt No add_brine->end consider_alt->end

Caption: Troubleshooting pathway for failed basic wash purification.

References

Column chromatography conditions for purifying 2-Bromomethylphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-bromomethylphenylboronic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Q1: My compound is sticking to the silica gel baseline on the TLC plate and won't elute from the column. What can I do?

A1: This is a frequent issue with boronic acids due to the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface.[1][2] Here are several strategies to address this:

  • Use a More Polar Eluent: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, you can try adding a small amount of methanol to your eluent.[2]

  • Add a Modifier to the Mobile Phase: Adding a small amount of a competitive Lewis base or an acid can disrupt the interaction with the silica.

    • Triethylamine (Et3N): Add 0.1-1% Et3N to your mobile phase to deactivate the acidic sites on the silica gel. This is particularly useful for compounds that are sensitive to acid.

    • Acetic Acid (AcOH) or Formic Acid: Adding 0.1-1% acid can help by protonating the silanol groups, but be cautious as it may promote decomposition of some derivatives.[2]

  • Change the Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying boronic esters.[2]

    • Reversed-Phase (C18) Silica: If your compound is sufficiently non-polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be effective.[1]

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your mobile phase containing a deactivating agent like triethylamine.

Q2: My compound is streaking badly on the TLC plate and eluting over many fractions from the column.

A2: Streaking is often a sign of strong interaction with the stationary phase, decomposition, or overloading.

  • Tailing on TLC: This is common for boronic acids on silica gel. Consider the solutions in Q1, particularly using modified mobile phases or alternative stationary phases.

  • Compound Decomposition: this compound derivatives can be labile. The benzylic bromide is susceptible to hydrolysis, and the boronic acid can undergo protodeboronation.[1] Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and avoid unnecessarily strong solvents or harsh modifiers.

  • Overloading: If the sample concentration is too high, it can lead to band broadening and streaking. Try loading a smaller amount of your crude material onto the column.

Q3: I am getting a low yield after column chromatography. Where is my compound going?

A3: Low recovery is typically due to irreversible adsorption to the stationary phase or decomposition during purification.

  • Irreversible Adsorption: As mentioned, boronic acids can bind strongly to silica. If you are unable to elute your compound even with highly polar solvents, it may be permanently stuck. In this case, trying a different stationary phase like neutral alumina or C18 silica is recommended.[1][2]

  • Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds. If you suspect this is happening, deactivating the silica or using an alternative stationary phase is the best approach.[1]

  • Co-elution with Impurities: Your desired product might be spread across many fractions and mixed with impurities, making it difficult to isolate in a pure form, thus reducing the apparent yield. Optimizing the solvent system using TLC is crucial to achieve good separation.

Q4: How can I differentiate my product from impurities on the TLC plate?

A4: Visualizing boronic acids on a TLC plate can be challenging as they often do not have a strong UV chromophore.

  • UV Light (254 nm): If your derivative contains other aromatic rings or UV-active functional groups, you should be able to see it under a UV lamp.

  • Staining:

    • Potassium Permanganate (KMnO4) stain: This is a good general stain for organic compounds.

    • Alizarin Stain: Alizarin forms a fluorescent complex with boronic acids and can be used for selective detection. To use it, briefly dip the TLC plate in a 1 mM solution of alizarin in acetone and then observe it under 366 nm UV light.[3]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC analysis of this compound derivatives?

A: A good starting point is a mixture of a non-polar and a moderately polar solvent. Ethyl acetate in hexanes is a common choice. You can start with a 20:80 mixture of ethyl acetate:hexanes and gradually increase the polarity. Other systems to try include dichloromethane/methanol or chloroform/acetone.[4]

Q: Should I use silica gel or alumina for my column?

A: Standard silica gel is often the first choice due to its versatility. However, given the known issues with boronic acids, neutral alumina can be a better option, especially for less polar derivatives or boronate esters, as it is less acidic and can reduce compound degradation.[2]

Q: Is it better to purify the boronic acid directly or to convert it to an ester first?

A: Converting the boronic acid to a pinacol or another stable ester (like a 1,1,2,2-tetraethylethylene glycol ester, or "Epin" ester) before chromatography is a highly recommended strategy.[5][6] These esters are generally less polar and more stable on silica gel, which often leads to easier purification and higher yields.[5]

Q: Can I use reversed-phase chromatography for these compounds?

A: Yes, reversed-phase chromatography is a viable option, particularly for derivatives that have been challenging to purify on normal phase.[7][8] A typical system would use a C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium hydroxide as a modifier.[9][10]

Data Presentation

Table 1: Recommended Stationary Phases for Column Chromatography

Stationary PhaseParticle Size (µm)AdvantagesDisadvantages
Silica Gel40-63Widely available, versatileCan cause streaking, decomposition, and irreversible adsorption of boronic acids[1][2]
Neutral Alumina50-200Less acidic than silica, good for boronate estersCan have lower resolving power than silica
C18 Reversed-Phase Silica40-63Good for compounds that are difficult to purify by normal phaseRequires aqueous mobile phases, which can be difficult to remove

Table 2: Suggested Mobile Phase Systems for TLC and Column Chromatography

Stationary PhaseSolvent System (v/v)PolarityNotes
Silica Gel / AluminaHexane / Ethyl AcetateLow to MediumStart with low polarity (e.g., 9:1) and increase ethyl acetate content.
Silica Gel / AluminaDichloromethane / MethanolMedium to HighGood for more polar derivatives. Start with 1-2% methanol.
Silica Gel / AluminaChloroform / AcetoneMediumCan offer different selectivity compared to ethyl acetate systems.
C18 Reversed-PhaseWater / AcetonitrileHigh to LowA common gradient is from 95:5 water:acetonitrile to 5:95.
C18 Reversed-PhaseWater / MethanolHigh to LowAn alternative to acetonitrile, may offer different selectivity.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal system should give your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar mobile phase.

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimum amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • Apply positive pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compound.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_final Final Steps tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column (Silica or Alumina) tlc->pack load 3. Load Crude Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Collect Fractions) load->elute monitor 5. Monitor Fractions (TLC Analysis) elute->monitor monitor->elute Continue Elution combine 6. Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General experimental workflow for column chromatography purification.

troubleshooting_workflow Troubleshooting Logic for Boronic Acid Purification cluster_solutions Potential Solutions start Problem Identified (e.g., Streaking, Low Yield) increase_polarity Increase Mobile Phase Polarity start->increase_polarity add_modifier Add Modifier (Et3N or Acid) start->add_modifier change_stationary_phase Change Stationary Phase (Alumina, C18) start->change_stationary_phase esterify Convert to Ester (e.g., Pinacol) start->esterify evaluate Evaluate on TLC increase_polarity->evaluate add_modifier->evaluate change_stationary_phase->evaluate esterify->evaluate evaluate->start No Improvement run_column Run Optimized Column Chromatography evaluate->run_column Improved Separation success Successful Purification run_column->success

Caption: Troubleshooting workflow for purifying boronic acid derivatives.

References

Validation & Comparative

A Comparative Guide to Alternatives for 2-Bromomethylphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures, 2-bromomethylphenylboronic acid has established itself as a valuable reagent. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. A key application of this reagent is in the synthesis of benzocyclobutenes, versatile intermediates in the preparation of various bioactive molecules and materials. However, the inherent instability of some boronic acids and the desire for improved reaction efficiency have driven the exploration of alternatives.

This guide provides an objective comparison of this compound with its principal alternatives, focusing on their performance in organic synthesis. We will delve into their relative stability, reactivity, and provide supporting experimental data where available, along with detailed experimental protocols.

Key Alternatives to this compound

The main alternatives to this compound can be categorized based on modifications to the halogen, the boron moiety, or both. These include:

  • Other 2-(Halomethyl)phenylboronic Acids:

    • 2-(Chloromethyl)phenylboronic acid

    • 2-(Iodomethyl)phenylboronic acid

  • Potassium Organotrifluoroborates:

    • Potassium (2-(bromomethyl)phenyl)trifluoroborate

  • Boronate Esters:

    • 2-(Bromomethyl)phenylboronic acid pinacol ester

The primary advantages of these alternatives often revolve around enhanced stability, ease of handling, and in some cases, improved reaction yields and scope.

Performance Comparison

A direct quantitative comparison of these reagents under identical reaction conditions is not always readily available in published literature. However, we can infer performance based on established principles of organic chemistry and a compilation of data from various sources.

Stability and Handling

One of the most significant advantages of potassium trifluoroborates and boronate esters over boronic acids is their enhanced stability. Boronic acids are susceptible to protodeboronation, especially under basic conditions, and can undergo dehydration to form cyclic boroxines.

ReagentStructureStability Attributes
This compound c1(B(O)O)cccc1CBrProne to dehydration and protodeboronation. May require storage under inert atmosphere and at low temperatures for long-term stability.
Potassium (2-(bromomethyl)phenyl)trifluoroborate [F-]--INVALID-LINK--([F-])c1ccccc1CBr.[K+]Crystalline, air- and moisture-stable solids. Can be stored for extended periods without significant degradation.[1][2]
This compound pinacol ester CC1(C)OB(c2ccccc2CBr)OC1(C)CGenerally more stable than the free boronic acid, protecting the boronic acid functionality from degradation.

This enhanced stability of the trifluoroborate salt and pinacol ester translates to more consistent and reproducible results in cross-coupling reactions.

Reactivity and Yields in Suzuki-Miyaura Coupling

The reactivity of the C-X bond in the halomethyl group follows the general trend I > Br > Cl. This suggests that 2-(iodomethyl)phenylboronic acid would be the most reactive in reactions involving this group, while the chloro analogue would be the least.

While direct comparative yield data for the Suzuki-Miyaura coupling of the aryl-boron bond is scarce, potassium organotrifluoroborates are often reported to provide higher yields, particularly with challenging substrates where the corresponding boronic acid may perform poorly due to decomposition.[1]

Table 1: Illustrative Yields in Suzuki-Miyaura Type Reactions

Boron ReagentCoupling PartnerProductYield (%)Reference
2-Bromophenylboronic acid pinacol ester4-Vinylpyridine2-(4-Vinylphenyl)boronic acid pinacol ester85Hypothetical example based on typical Suzuki yields
Potassium vinyltrifluoroborate4-Bromo-N,N-dimethylaniline4-Vinyl-N,N-dimethylaniline92Adapted from literature on trifluoroborate couplings

Note: The yields presented are for illustrative purposes and are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Experimental Protocols

Below are detailed methodologies for key experiments involving these reagents.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or its derivative.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid, trifluoroborate, or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, the boron reagent, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Synthesis of Potassium (2-(bromomethyl)phenyl)trifluoroborate

This protocol describes the conversion of this compound to its more stable trifluoroborate salt.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (4.0 mmol, 4.0 equiv)

  • Methanol (5 mL)

  • Water (2 mL)

Procedure:

  • Dissolve this compound in methanol in a flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Add the KHF₂ solution to the stirred solution of the boronic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the methanol under reduced pressure.

  • The resulting precipitate is the potassium trifluoroborate salt, which can be collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether, and dried under vacuum.

Visualizing the Chemistry

The following diagrams illustrate the key chemical processes discussed.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boron_Reagent R-B(OR')2 / R-BF3K Boron_Reagent->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(Ln)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

Boron_Reagent_Stability cluster_0 Boronic Acid (Less Stable) cluster_1 Stabilized Alternatives Boronic_Acid This compound Prone to protodeboronation and boroxine formation Trifluoroborate Potassium (2-bromomethylphenyl)trifluoroborate Air and moisture stable solid Boronic_Acid->Trifluoroborate + KHF2 Pinacol_Ester This compound pinacol ester Increased stability over free acid Boronic_Acid->Pinacol_Ester + Pinacol

Caption: Relationship and stability of boron reagents.

Conclusion

For researchers and professionals in drug development and materials science, the choice of reagent can significantly impact the efficiency and reproducibility of a synthetic route. While this compound is a competent reagent, its alternatives, particularly potassium (2-(bromomethyl)phenyl)trifluoroborate and the corresponding pinacol ester, offer significant advantages in terms of stability and ease of handling. This enhanced stability can lead to more reliable and higher-yielding reactions, especially in complex syntheses and on a larger scale. The selection of the optimal reagent will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction conditions, and considerations of cost and availability.

References

A Comparative Guide to 2-Bromomethylphenylboronic Acid and its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Differences: A Trade-Off Between Reactivity and Stability

The fundamental distinction between 2-bromomethylphenylboronic acid and its pinacol ester lies in a classic reactivity-stability trade-off.

This compound is generally the more reactive species in Suzuki couplings. Its higher reactivity is often attributed to the Lewis acidity of the boronic acid group, which can facilitate the crucial transmetalation step in the palladium catalytic cycle. However, this enhanced reactivity comes at the cost of reduced stability. Boronic acids are known to be susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and the formation of cyclic trimeric anhydrides (boroxines) upon dehydration. This instability can impact shelf-life and may lead to variability in reaction yields.

Conversely, This compound pinacol ester offers significantly greater stability. The pinacol group protects the boronic acid moiety, rendering the compound less susceptible to degradation. This makes the pinacol ester easier to handle, purify by standard techniques like column chromatography, and store for extended periods with minimal loss of activity. The trade-off for this enhanced stability is often a reduced reaction rate compared to the free boronic acid, which may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.

Qualitative Performance Comparison

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher, potentially leading to faster reaction times.Generally lower, may require more forcing conditions.
Stability Lower; susceptible to protodeboronation and boroxine formation.High; stable to air and moisture with a long shelf-life.
Handling Can be more challenging due to potential decomposition. Requires careful handling and storage, often under inert atmosphere.Easy to handle; typically a crystalline solid that is stable at room temperature.
Purification Can be difficult to purify by chromatography due to its polarity and potential for decomposition on silica gel. Recrystallization or derivatization may be necessary.Readily purified by standard column chromatography on silica gel.
Typical Yields Can provide high yields in short reaction times, but can be compromised by substrate decomposition.Often provides more reproducible and sometimes higher isolated yields, especially in complex syntheses, due to higher purity and stability of the starting material.

Experimental Protocols

The following are representative, generalized protocols for the Suzuki coupling of this compound and its pinacol ester with a common aryl bromide, 4-bromoanisole. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

  • Under a positive pressure of the inert gas, add potassium carbonate (2.0 mmol) followed by a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL).

  • The reaction mixture is heated to 90 °C and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxybenzyl)phenylboronic acid derivative.

Protocol 2: Suzuki Coupling of this compound Pinacol Ester with 4-Bromoanisole

Materials:

  • This compound pinacol ester

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound pinacol ester (1.5 mmol), 4-bromoanisole (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), and SPhos (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

  • Under a positive pressure of the inert gas, add potassium phosphate tribasic (3.0 mmol) followed by degassed toluene (5 mL) and degassed water (0.5 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxybenzyl)phenylboronic acid pinacol ester derivative.

Visualizing the Process

To better understand the reaction and the decision-making process, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 Base PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' CoupledProduct Coupled Product (R-R') ArylHalide Aryl Halide (R-X) Organoboron Organoboron (R'-B(OR)2) (Acid or Ester) Boronic_Acid_vs_Ester_Decision start Choosing between this compound and its Pinacol Ester reactivity_stability Primary Consideration: Reactivity vs. Stability start->reactivity_stability boronic_acid Use this compound reactivity_stability->boronic_acid Need for high reactivity and short reaction times pinacol_ester Use this compound Pinacol Ester reactivity_stability->pinacol_ester Need for high stability, ease of handling, and reproducibility boronic_acid_pros Pros: - Faster reactions - Milder conditions may suffice boronic_acid->boronic_acid_pros boronic_acid_cons Cons: - Prone to decomposition - Shorter shelf-life - Difficult to purify boronic_acid->boronic_acid_cons pinacol_ester_pros Pros: - Excellent stability - Easy to handle and purify - Long shelf-life - Reproducible results pinacol_ester->pinacol_ester_pros pinacol_ester_cons Cons: - Slower reaction rates - May require harsher conditions pinacol_ester->pinacol_ester_cons

Impurity Profiling of 2-Bromomethylphenylboronic Acid: A Comparative Guide to GC-MS, HPLC-UV, and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the impurity profiling of 2-Bromomethylphenylboronic acid. This guide includes detailed experimental protocols, data presentation in comparative tables, and visualizations to aid in methodological selection and implementation.

Introduction

This compound is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures.[1][2] As with any synthetic chemical, the presence of impurities can significantly impact reaction yields, product purity, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for identifying and quantifying impurities are crucial. This guide compares the utility of GC-MS, HPLC-UV, and NMR for this purpose, highlighting their respective strengths and limitations.

Potential Impurities in this compound Synthesis

The synthesis of this compound often involves the reaction of a Grignard reagent with a trialkyl borate.[2][3] This process, along with subsequent workup and storage, can lead to the formation of several impurities. Understanding these potential byproducts is key to developing effective analytical methods for their detection.

Common impurities can include:

  • Starting materials: Unreacted 1-bromo-2-(bromomethyl)benzene.

  • Homocoupling products: Biphenyl derivatives formed from the Grignard reagent.

  • Hydrolysis products: Benzyl alcohol derivatives.

  • Oxidation products: Corresponding aldehydes or carboxylic acids.

  • Boronic acid anhydrides (Boroxines): Formed by the dehydration of the boronic acid.[3]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the desired level of structural information.

Analytical Technique Principle Advantages Limitations Typical Limit of Detection (LOD)
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information through mass fragmentation patterns.Requires derivatization for non-volatile compounds like boronic acids. High temperatures can cause degradation of thermally labile compounds.[4]Low ppm levels for derivatized analytes.[5]
HPLC-UV Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones. Generally requires minimal sample preparation.[4]Lower sensitivity compared to MS detection for some compounds. Co-elution can be an issue. Does not provide direct structural information beyond UV spectrum.[6]ppm levels, depending on the chromophore of the impurity.[7]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.Provides unambiguous structural elucidation of impurities. Non-destructive. Can quantify impurities without the need for reference standards (qNMR). ¹¹B NMR is specific for boron-containing species.[8][9][10]Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.Typically in the 0.1% (w/w) range.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following are generalized protocols for the analysis of impurities in this compound reactions.

GC-MS Analysis (with Derivatization)

This method is suitable for the detection and quantification of volatile and derivatized non-volatile impurities.

1. Derivatization:

  • To 1 mg of the this compound sample, add 500 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

HPLC-UV Analysis

This method is well-suited for the direct analysis of this compound and its non-volatile impurities.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample (e.g., 10 mg) in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Example Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm or a wavelength determined by the UV spectrum of the main component and expected impurities.

  • Injection Volume: 10 µL.

NMR Analysis

NMR provides detailed structural information for both the main component and any impurities present at a sufficient concentration.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

2. NMR Conditions:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Integrate the signals corresponding to the main compound and any visible impurities. The relative molar ratio can be determined from the integral values.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • The chemical shift can help to identify different boron species (e.g., boronic acid vs. boroxine).[8][9][10]

Data Presentation and Visualization

Clear presentation of data is crucial for comparative analysis.

Quantitative Impurity Data
Impurity Retention Time (GC-MS) m/z (GC-MS) Retention Time (HPLC-UV) Relative Abundance (%)
This compound (derivatized)[Hypothetical Value][Hypothetical Value][Hypothetical Value]>99
1-bromo-2-(bromomethyl)benzene[Hypothetical Value][Hypothetical Value][Hypothetical Value]<0.1
Biphenyl derivative (homocoupling)[Hypothetical Value][Hypothetical Value][Hypothetical Value]<0.05
Boroxine (trimer)Not applicable (non-volatile)Not applicable[Hypothetical Value]<0.5
Other identified impurities............

Note: The table above is a template. Actual values would be determined experimentally.

Visualizing the Workflow and Reaction Pathways

Diagrams can effectively illustrate complex processes and relationships.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Bromomethylphenylboronic acid sample Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Impurity Identification Detection->Identification Quantification Quantification Identification->Quantification

GC-MS analysis workflow for this compound.

Reaction_Pathways Start 1-bromo-2-(bromomethyl)benzene + Mg + B(OR)3 Product This compound Start->Product Main Reaction Impurity1 Homocoupling Product (Biphenyl derivative) Start->Impurity1 Side Reaction Impurity2 Hydrolysis Product Product->Impurity2 Hydrolysis Impurity3 Boroxine (Trimer) Product->Impurity3 Dehydration

Potential impurity formation pathways.

Conclusion

The selection of an analytical method for impurity profiling of this compound should be guided by the specific analytical needs.

  • GC-MS is the method of choice for sensitive detection and identification of volatile and semi-volatile impurities, provided that a reliable derivatization procedure is established.

  • HPLC-UV offers a robust and straightforward approach for routine quality control, particularly for quantifying the main component and non-volatile impurities.

  • NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities and for absolute quantification (qNMR) without the need for reference standards.

For comprehensive impurity profiling, a combination of these techniques is often employed. For instance, HPLC-UV can be used for routine purity checks, while GC-MS and NMR can be utilized to identify and characterize any significant unknown impurities that are detected.

References

A Comparative Guide to NMR Spectroscopy for Structural Confirmation of 2-Bromomethylphenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of synthetic products in chemical research and drug development. For derivatives of 2-bromomethylphenylboronic acid, a versatile building block in organic synthesis, NMR provides detailed information on the connectivity and environment of atoms within the molecule. This guide offers a comparative analysis of using NMR spectroscopy for the structural confirmation of this compound and its reaction products, alongside alternative analytical techniques.

Performance Comparison: NMR vs. Other Techniques

While NMR, particularly ¹H, ¹³C, and ¹¹B nuclei analysis, is paramount for the definitive structural confirmation of this compound and its derivatives, a comprehensive characterization often involves complementary analytical methods. The following table compares the performance of NMR with other common analytical techniques.

Analytical TechniqueParameterObserved Values/Information ProvidedRemarks
¹H NMR Chemical Shift (δ), Coupling Constants (J)Provides detailed information on the number, environment, and connectivity of protons. For this compound, key signals include the benzylic protons (-CH₂Br) and aromatic protons.Essential for confirming the substitution pattern and the presence of key functional groups.
¹³C NMR Chemical Shift (δ)Indicates the number and electronic environment of carbon atoms. The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.Complements ¹H NMR in confirming the carbon skeleton of the molecule.
¹¹B NMR Chemical Shift (δ)Directly probes the boron atom, providing information about its coordination state (trigonal planar boronic acid vs. tetrahedral boronate ester). Chemical shifts for tricoordinate boronic acids are typically found in the range of 27-33 ppm.Crucial for confirming the presence and integrity of the boronic acid moiety.[1]
Mass Spectrometry (GC-MS, LC-MS) Mass-to-Charge Ratio (m/z)Determines the molecular weight and provides fragmentation patterns that can aid in structural identification.Confirms the molecular formula and can help identify impurities.
FTIR Spectroscopy Absorption Bands (cm⁻¹)Identifies functional groups present in the molecule, such as B-O-H and C-Br stretches.A quick and useful method for confirming the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) Retention Time, PurityAssesses the purity of the compound and can be used for quantification.Primarily a separation and quantification technique, not for primary structural elucidation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Elemental CompositionProvides precise quantification of boron content.Useful for confirming the elemental composition, especially for purity assessment.

NMR Data for Structural Confirmation

The precise chemical shifts and coupling constants in NMR spectra are highly sensitive to the molecular structure. Below is a comparison of expected ¹H NMR data for this compound and a representative Suzuki-Miyaura cross-coupling product.

Table 1: Comparative ¹H NMR Data

CompoundFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
This compound -CH₂Br~4.5 - 4.8SingletThe chemical shift is influenced by the adjacent bromine and phenyl ring.
Aromatic C-H~7.2 - 7.8MultipletThe ortho, meta, and para protons will exhibit distinct signals and coupling patterns.
B(OH)₂~8.0 - 8.5Broad SingletThis signal is often broad and can exchange with D₂O.
2-(4-Methoxybenzyl)phenylboronic acid -CH₂-Ar~4.0 - 4.3SingletThe benzylic protons are shifted upfield compared to the brominated precursor.
(Representative Suzuki Product)-OCH₃~3.8SingletCharacteristic singlet for the methoxy group protons.
Aromatic C-H~6.8 - 7.6MultipletA more complex set of signals due to the presence of two aromatic rings.
B(OH)₂~8.0 - 8.5Broad SingletSimilar to the starting material.

Table 2: Comparative ¹³C NMR Data

CompoundCarbon TypeExpected Chemical Shift (δ, ppm)Notes
This compound -CH₂Br~30 - 35
Aromatic C-H~125 - 135
C-B~130 - 140Signal may be broad or unobserved.
C-Br~140 - 145
2-(4-Methoxybenzyl)phenylboronic acid -CH₂-Ar~35 - 40
(Representative Suzuki Product)-OCH₃~55
Aromatic C-H~114 - 135
C-B~130 - 140Signal may be broad or unobserved.
Aromatic C-O~158 - 160

Experimental Protocols

General NMR Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For boronic acids, DMSO-d₆ is often a good choice.

  • Concentration : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • Acquisition : Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

¹¹B NMR Spectroscopy

For ¹¹B NMR, quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass. The chemical shifts are typically referenced externally to BF₃·OEt₂ (δ = 0.0 ppm).

Suzuki-Miyaura Cross-Coupling Protocol

A typical procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is as follows:

  • To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of the Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of a this compound product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation A This compound + Aryl Halide B Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Solvent, Heat) A->B C Crude Product B->C D Column Chromatography C->D E Pure Product D->E F NMR Spectroscopy (¹H, ¹³C, ¹¹B) E->F G Mass Spectrometry E->G H FTIR Spectroscopy E->H I Purity Check (HPLC) E->I J Confirmed Structure F->J G->J H->J I->J

Caption: Workflow for Synthesis and Structural Confirmation.

This guide highlights the central role of NMR spectroscopy in the structural confirmation of products derived from this compound. By combining ¹H, ¹³C, and ¹¹B NMR with other analytical techniques, researchers can unambiguously determine the structure and purity of their synthesized compounds, which is a critical step in the process of drug discovery and development.

References

A Comparative Guide to the Synthesis of N-Substituted Isoindolinones: 2-Bromomethylphenylboronic Acid vs. 2-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Among these, the isoindolinone scaffold is a privileged structure found in numerous biologically active compounds. This guide provides an objective comparison of two versatile starting materials for the synthesis of N-substituted isoindolinones: 2-bromomethylphenylboronic acid and 2-formylphenylboronic acid. We will explore two distinct synthetic strategies, highlighting the unique reactivity of each precursor and providing a quantitative comparison of their performance.

Introduction

This compound and 2-formylphenylboronic acid are both valuable building blocks in organic synthesis. Their ortho-disubstituted nature allows for tandem reactions, where an initial intermolecular coupling is followed by an intramolecular cyclization to construct the isoindolinone core. The choice between the bromomethyl and formyl functionalities dictates the synthetic approach, influencing reaction conditions, catalyst selection, and overall efficiency. This guide will focus on the synthesis of a model compound, N-benzylisoindolinone, to provide a direct comparison of these two precursors.

Synthetic Pathways

Two distinct, one-pot synthetic strategies for the preparation of N-benzylisoindolinone are presented below. The first utilizes a precursor readily derived from this compound, methyl 2-(bromomethyl)benzoate, which undergoes amination and subsequent cyclization. The second employs a derivative of 2-formylphenylboronic acid, 2-formylbenzoic acid, in an iridium-catalyzed reductive lactamization.

Synthetic_Pathways cluster_0 Pathway 1: From this compound Precursor cluster_1 Pathway 2: From 2-Formylphenylboronic Acid Precursor A1 Methyl 2-(bromomethyl)benzoate A3 N-Benzylisoindolinone A1->A3 One-pot Amination/ Cyclization A2 Benzylamine A2->A3 B1 2-Formylbenzoic Acid B3 N-Benzylisoindolinone B1->B3 Iridium-Catalyzed Reductive Lactamization B2 Benzylamine B2->B3

Caption: Comparative synthetic routes to N-benzylisoindolinone.

Performance Data Comparison

The following table summarizes the key quantitative data for the two synthetic pathways to N-benzylisoindolinone.

ParameterPathway 1: From Methyl 2-(bromomethyl)benzoatePathway 2: From 2-Formylbenzoic Acid
Catalyst None (Base-mediated)[Ir(Cp*)Cl2]2
Solvent N,N-Dimethylformamide (DMF)Water/Ethanol
Reducing Agent Not ApplicableFormic Acid
Temperature 100 °CNot specified (likely ambient to moderate)
Reaction Time Not specified2-6 hours
Yield High (qualitative)Up to 95%[1][2][3]

Experimental Protocols

Pathway 1: Synthesis of N-Benzylisoindolinone from Methyl 2-(bromomethyl)benzoate

This pathway involves the reaction of methyl 2-(bromomethyl)benzoate with benzylamine in the presence of a base. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the isoindolinone ring.

Materials:

  • Methyl 2-(bromomethyl)benzoate

  • Benzylamine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylisoindolinone.

Pathway 2: Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid

This protocol describes a sustainable and efficient synthesis of N-benzylisoindolinone from 2-formylbenzoic acid and benzylamine using an iridium catalyst and formic acid as a hydride source.[1][2][3]

Materials:

  • 2-Formylbenzoic acid

  • Benzylamine

  • [Ir(Cp*)Cl2]2 catalyst

  • Formic acid

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, combine 2-formylbenzoic acid (1.0 eq), benzylamine (1.2 eq), and the iridium catalyst (e.g., 0.02 mol % [Ir(Cp*)Cl2]2).

  • Add a mixture of water and ethanol as the solvent.

  • To the stirring mixture, add formic acid (4-8 eq).

  • Stir the reaction at room temperature for the specified time (e.g., 2-6 hours) until completion (monitored by TLC or LC-MS).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Reagent Selection

The choice between this compound and 2-formylphenylboronic acid as a precursor for isoindolinone synthesis depends on several factors, including the desired substitution pattern, functional group tolerance, and desired reaction conditions. The following diagram illustrates a logical workflow for selecting the appropriate starting material.

Reagent_Selection_Workflow start Desired Isoindolinone Synthesis q1 Is a metal-free synthesis preferred? start->q1 path1 Pathway 1: From this compound Precursor q1->path1 Yes q2 Are mild, aqueous conditions required? q1->q2 No end1 Utilize base-mediated cyclization of 2-(halomethyl)benzoate derivative. path1->end1 path2 Pathway 2: From 2-Formylphenylboronic Acid Precursor end2 Employ Iridium-catalyzed reductive lactamization. path2->end2 q2->path1 No q2->path2 Yes

Caption: Decision workflow for selecting a synthetic precursor.

Conclusion

Both this compound and 2-formylphenylboronic acid are effective precursors for the synthesis of N-substituted isoindolinones, each offering a distinct synthetic route with its own set of advantages.

The pathway utilizing a derivative of This compound offers a straightforward, metal-free, one-pot amination and cyclization protocol. This method is advantageous when avoiding transition metal catalysts is a priority.

Conversely, the route starting from a 2-formylphenylboronic acid derivative, specifically 2-formylbenzoic acid, via an iridium-catalyzed reductive lactamization, presents a highly efficient and sustainable option.[1][2][3] This method boasts high yields, the use of environmentally benign solvents (water and ethanol), and a very low catalyst loading.[1][3]

For researchers and drug development professionals, the choice of starting material will depend on the specific requirements of their synthetic target, including functional group compatibility, scalability, and green chemistry considerations. The iridium-catalyzed reductive lactamization of 2-formylbenzoic acid derivatives represents a state-of-the-art, highly efficient, and environmentally conscious approach to this important class of heterocycles.[1][2][3]

References

MIDA Boronates: A Superior and Stable Alternative to 2-Bromomethylphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability and reliability of building blocks are paramount for efficient and reproducible synthesis. While 2-Bromomethylphenylboronic acid is a valuable reagent, its inherent instability can pose significant challenges. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution, offering exceptional stability and ease of handling, thereby streamlining complex synthetic workflows.

This guide provides a comprehensive comparison of MIDA boronates and this compound, supported by experimental data and detailed protocols. We will demonstrate why 2-(bromomethyl)phenylboronic acid MIDA ester is a more reliable alternative for a wide range of applications, particularly in cross-coupling reactions.

Unparalleled Stability of MIDA Boronates

The key advantage of MIDA boronates lies in their remarkable stability compared to their boronic acid counterparts. The tetracoordinate boron center in MIDA boronates, formed by a dative bond from the nitrogen atom of the MIDA ligand, renders the boron atom less susceptible to degradation pathways that commonly affect boronic acids.[1][2] Many boronic acids are prone to decomposition through pathways such as protodeboronation, oxidation, and trimerization into boroxines, especially during storage and purification.[3][4]

MIDA boronates, in contrast, are typically free-flowing, crystalline solids that exhibit indefinite benchtop stability and are compatible with standard silica gel chromatography.[1][5] This exceptional stability simplifies purification, handling, and storage, leading to more consistent and reliable experimental outcomes.

A study comparing various unstable boronic acids to their corresponding MIDA boronates showed that while the boronic acids significantly decomposed after 15 days at room temperature, the MIDA boronates remained stable for over 60 days under the same conditions.

Data Presentation: Stability and Performance Comparison

The following tables summarize the key differences in stability and performance between this compound and its MIDA boronate ester.

Table 1: General Properties and Stability

PropertyThis compound2-(bromomethyl)phenylboronic acid MIDA ester
Chemical Structure R-B(OH)₂R-B(MIDA)
Boron Hybridization sp²sp³
Physical Form White to light yellow crystalline powder[6]Powder[7]
Storage Conditions 2-8°C[5]Room temperature
Benchtop Stability Prone to decompositionIndefinitely stable[1][5]
Chromatography Can be challenging, risk of decompositionCompatible with silica gel chromatography[1][5]

Table 2: Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compound2-(bromomethyl)phenylboronic acid MIDA ester
Reactivity Directly reactiveRequires in situ deprotection (slow release)
Reaction Control Less controlled, potential for side reactionsControlled release of boronic acid minimizes side reactions[2]
Yields with Challenging Substrates Often lower due to instabilityGenerally higher and more reproducible[8]
Purification of Products Can be complicated by boronic acid-derived impuritiesCleaner reaction profiles simplify purification

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling with 2-(bromomethyl)phenylboronic acid MIDA ester

This protocol outlines a general procedure for the slow-release cross-coupling of a MIDA boronate with an aryl halide.

Materials:

  • 2-(bromomethyl)phenylboronic acid MIDA ester

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Solvent (e.g., Dioxane/Water, 5:1)

Procedure:

  • To an oven-dried flask, add the 2-(bromomethyl)phenylboronic acid MIDA ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and then the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Suzuki-Miyaura Coupling with this compound cluster_1 Suzuki-Miyaura Coupling with MIDA Boronate Boronic_Acid This compound Coupling_Product_1 Coupled Product Boronic_Acid->Coupling_Product_1 Direct Coupling Byproducts_1 Decomposition & Side Products Boronic_Acid->Byproducts_1 Decomposition Aryl_Halide_1 Aryl Halide Aryl_Halide_1->Coupling_Product_1 Pd_Catalyst_1 Pd(0) Catalyst Pd_Catalyst_1->Coupling_Product_1 Base_1 Base Base_1->Coupling_Product_1 MIDA_Boronate 2-(bromomethyl)phenylboronic acid MIDA ester Active_Boronic_Acid Active Boronic Acid (in situ) MIDA_Boronate->Active_Boronic_Acid Slow Release Aryl_Halide_2 Aryl Halide Coupling_Product_2 Coupled Product Aryl_Halide_2->Coupling_Product_2 Pd_Catalyst_2 Pd(0) Catalyst Pd_Catalyst_2->Coupling_Product_2 Base_H2O Base (aq) Base_H2O->Active_Boronic_Acid Active_Boronic_Acid->Coupling_Product_2 Coupling

Caption: Comparative workflow of Suzuki-Miyaura coupling.

G cluster_0 This compound cluster_1 MIDA Boronate instability Instability • Prone to protodeboronation • Susceptible to oxidation • Forms boroxine anhydrides stability Stability • Tetracoordinate boron • Air and moisture stable • Chromatographically stable

Caption: Key stability differences.

Conclusion

The adoption of MIDA boronates, specifically 2-(bromomethyl)phenylboronic acid MIDA ester, offers a significant advantage over the use of the corresponding free boronic acid. The enhanced stability of MIDA boronates translates to greater reliability, reproducibility, and efficiency in chemical synthesis. By minimizing the challenges associated with the instability of traditional boronic acids, MIDA boronates empower researchers to tackle more complex synthetic targets with greater confidence and success.

References

Comparative Reactivity of Ortho-, Meta-, and Para-Bromomethylphenylboronic Acids in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of target molecules. Substituted phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures. The isomeric position of substituents on the phenylboronic acid ring can profoundly influence reactivity, impacting reaction yields, rates, and the overall efficiency of a synthetic route.

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromomethylphenylboronic acids. Due to a lack of direct head-to-head comparative studies under identical conditions for these specific isomers, this guide leverages data from closely related analogues and established principles of organic chemistry to provide insights into their expected reactivity profiles. The discussion is supported by experimental data from a study on the Suzuki-Miyaura coupling of isomeric chloromethyl bromobenzenes, which serve as a reasonable proxy for understanding the relative reactivity of the bromomethylphenylboronic acid isomers.

Influence of Substituent Position on Reactivity

The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The bromomethyl group (-CH₂Br) is generally considered to be weakly electron-withdrawing through an inductive effect (-I effect) due to the electronegativity of the bromine atom. This effect can influence the nucleophilicity of the arylboronic acid, with electron-withdrawing groups generally decreasing the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. The inductive effect is distance-dependent and is therefore most pronounced at the ortho position and weakest at the para position.

Steric Effects: Steric hindrance plays a crucial role, particularly for the ortho isomer. The bulky bromomethyl group in close proximity to the boronic acid moiety can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition and/or transmetalation steps of the catalytic cycle.[1][2] This steric hindrance is significantly less pronounced for the meta isomer and is absent for the para isomer.

Based on these principles, the expected order of reactivity for the bromomethylphenylboronic acid isomers in Suzuki-Miyaura coupling is:

para > meta >> ortho

The para isomer is anticipated to be the most reactive due to the minimal steric hindrance and a less pronounced electron-withdrawing effect at the reaction center. The meta isomer is expected to have intermediate reactivity. The ortho isomer is predicted to be the least reactive due to significant steric hindrance from the adjacent bromomethyl group.

Comparative Performance in Suzuki-Miyaura Coupling

IsomerProduct Yield (%)
ortho-(Chloromethyl)bromobenzene91%
meta-(Chloromethyl)bromobenzene99%
para-(Chloromethyl)bromobenzene99%
Data extracted from Dong, J., et al. (2018).[3]

These results indicate that under optimized conditions, high yields can be achieved for all three isomers. However, it is important to note that reactions involving sterically hindered ortho-substrates often require more forcing conditions (e.g., higher temperatures, longer reaction times, or specialized catalyst systems) to achieve comparable yields to their meta and para counterparts.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction, based on procedures described in the literature for similar substrates.[3]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the corresponding bromomethylphenylboronic acid (1.1-1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent and Catalyst Addition: The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). The degassed solvent (e.g., a mixture of toluene and water) is then added, followed by the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PCy₃·HBF₄, 0.2-2 mol%).

  • Reaction Execution: The reaction mixture is stirred vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-12 hours), monitored by a suitable technique like TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the key factors influencing the reactivity of the bromomethylphenylboronic acid isomers.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_oa R¹-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition pd2_tm R¹-Pd(II)L_n-R² pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 product R¹-R² pd2_tm->product Reductive Elimination r1x R¹-X (Aryl Halide) r2by2 R²-B(OH)₂ (Boronic Acid) base Base

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Reactivity_Factors cluster_isomers Isomers cluster_effects Influencing Factors cluster_reactivity Relative Reactivity ortho ortho-Isomer steric Steric Hindrance ortho->steric High electronic Electronic Effects (-I) ortho->electronic Strongest low Low ortho->low meta meta-Isomer meta->steric Low meta->electronic Moderate medium Medium meta->medium para para-Isomer para->steric Negligible para->electronic Weakest high High para->high steric->high steric->medium steric->low electronic->high electronic->medium electronic->low

Figure 2. Factors Influencing Isomer Reactivity.

References

A Comparative Guide to the Quantitative Analysis of 2-Bromomethylphenylboronic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reagents and intermediates is paramount to ensuring reaction efficiency, product purity, and overall process control. 2-Bromomethylphenylboronic acid is a key building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of this compound in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Analytical Techniques

The choice of analytical method for the quantitative analysis of this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, available equipment, and the need for absolute versus relative quantification. The following tables summarize the key performance characteristics of each technique.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVHPLC-FLD (with Post-Column Derivatization)qNMR (¹H)GC-MS (with Derivatization)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation followed by reaction with a fluorescent agent and fluorescence detection.Signal intensity is directly proportional to the molar concentration of specific nuclei.[1]Chromatographic separation of volatile derivatives based on boiling point, followed by mass-to-charge ratio detection.[2]
Quantification Relative (requires a calibration curve with a reference standard).Relative (requires a calibration curve with a reference standard).Absolute or Relative (can use an internal standard of a different compound).[1]Relative (requires a calibration curve with a derivatized reference standard).
Sensitivity Moderate (µg/mL range).[3]High (ng/mL to µg/mL range).[4]Lower (mg/mL range).[5]Very High (pg/mL to ng/mL range).
Selectivity Good, depends on chromatographic resolution.Very high, due to specific derivatization and fluorescence detection.High, based on unique chemical shifts of protons.Very high, based on chromatographic retention time and mass fragmentation pattern.
Sample Preparation Simple dilution and filtration.Simple dilution and filtration.Simple, requires addition of a deuterated solvent and an internal standard.More complex, requires a derivatization step to increase volatility.[6]
Analysis Time ~10-30 minutes per sample.~15-40 minutes per sample (includes post-column reaction).[4]~5-15 minutes per sample.~20-40 minutes per sample.
Key Advantage Widely available, robust, and straightforward for purity analysis.High sensitivity and selectivity for boronic acids.[4]Primary method for absolute quantification without a specific reference standard.[1]Excellent for trace-level analysis and impurity identification.
Key Limitation Potential for on-column degradation of boronic acids.[2]Requires additional equipment for post-column derivatization.Lower sensitivity compared to other methods.Derivatization can be complex and may introduce variability.[6]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine monitoring of the concentration of this compound in a reaction mixture where moderate sensitivity is sufficient.

Instrumentation and Consumables:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[2]

  • HPLC-grade acetonitrile and water

  • Formic acid, analytical grade

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 30% B (re-equilibration)[7]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[7]

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL[7]

Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture.

  • Dissolve the sample in the initial mobile phase to a final concentration of approximately 1 mg/mL.[2]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity or concentration of this compound without the need for a specific reference standard of the analyte itself.[1]

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid)

  • Analytical balance

Experimental Parameters:

  • Pulse Program: A simple, single-pulse experiment (e.g., zg30).

  • Relaxation Delay (D1): At least 7 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.[8] A D1 of 30 seconds is often a safe starting point.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[9]

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh and add a known amount of the internal standard to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification: The concentration of this compound can be calculated using the following formula:

Purity (or Concentration) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a highly sensitive method for the detection and quantification of this compound, especially at trace levels. Derivatization is necessary to increase the volatility of the boronic acid.[6]

Instrumentation and Consumables:

  • GC-MS system

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[10]

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Heating block or oven

  • Vials and syringes

Derivatization Protocol (Silylation):

  • Accurately weigh a small amount of the reaction mixture into a vial.

  • Add a known amount of an internal standard (if used).

  • Evaporate any protic solvents from the sample.

  • Add an anhydrous solvent (e.g., 100 µL of pyridine).

  • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250°C[10]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 min

    • Ramp: 8°C/min to 300°C

    • Hold at 300°C for 3 min[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230°C[10]

  • Quadrupole Temperature: 150°C[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized this compound.

Quantification:

  • Prepare calibration standards of this compound and derivatize them using the same protocol as the samples.

  • Generate a calibration curve based on the peak area of a characteristic ion versus the concentration.

  • Quantify the derivatized this compound in the sample using the calibration curve.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

HPLC-UV Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Reaction Mixture weigh_sample Accurately Weigh Sample start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Optimized Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Absolute Concentration integrate->calculate GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture weigh Weigh Sample start->weigh dry Evaporate Protic Solvents weigh->dry derivatize Add Derivatization Reagent & Heat dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (HP-5ms) inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Characteristic Ion Peak detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

References

A Comparative Guide to 2-Bromomethylphenylboronic Acid-Based Fluorescent Sensors for Saccharide Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-bromomethylphenylboronic acid-based fluorescent sensors with alternative boronic acid-based probes for the detection of saccharides. The information is curated to assist researchers in selecting and designing sensors with optimal performance for specific applications in diagnostics and drug development. This document summarizes key performance data, details experimental protocols for sensor evaluation, and visualizes the underlying signaling mechanisms.

Performance Comparison of Boronic Acid-Based Sensors

The selection of a fluorescent sensor for saccharide detection is critically dependent on its binding affinity and selectivity. While direct quantitative data for this compound is limited in the reviewed literature, its structural similarity to ortho-aminomethylphenylboronic acid allows for a reasonable performance estimation. The ortho-positioning of the bromomethyl group, akin to the aminomethyl group, is expected to influence the Lewis acidity of the boron center and its proximity to a potential quenching or signaling moiety.

The following tables summarize the binding constants of various phenylboronic acid-based sensors for key monosaccharides, providing a benchmark for performance.

Table 1: Binding Constants of Monoboronic Acid-Based Sensors for Saccharides

Sensor DerivativeAnalyteBinding Constant (K in M⁻¹)Solvent/Buffer ConditionsReference
Phenylboronic Acid (PBA)D-Fructose4365Not Specified[1]
Phenylboronic Acid (PBA)D-Glucose110Not Specified[1]
ortho-Aminomethylphenylboronic AcidD-Fructose115THF/H₂O (1:1, v/v), pH 7.4[2]
ortho-Azo substituted Phenylboronic AcidD-Fructose110CHES buffer, pH 10.0[2]
Naphthyl-α-amidoboronic AcidD-FructoseData not explicitly provided, but showed 80% fluorescence decrease0.1 M Phosphate buffer, pH 7.4[3]
Naphthyl-α-amidoboronic AcidD-GlucoseData not explicitly provided, but showed 34% fluorescence decrease0.1 M Phosphate buffer, pH 7.4[3]

Table 2: Binding Constants of Diboronic Acid-Based Sensors for Enhanced Glucose Selectivity

Sensor DerivativeAnalyteBinding Constant (K in M⁻¹)Solvent/Buffer ConditionsReference
Anthracene Diboronic AcidD-Glucose1378Not Specified[1]
Anthracene Diboronic AcidD-Fructose353Not Specified[1]
Sensor with ortho-positioned bis-boronic acidsD-GlucoseHigher affinity than fructoseNot Specified[1]

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of sensor performance. This section provides a detailed methodology for a fluorescence titration experiment to determine the binding constant of a boronic acid-based sensor with a saccharide.

Protocol: Determination of Binding Constant by Fluorescence Titration

1. Materials and Instrumentation:

  • Boronic acid-based fluorescent sensor

  • Saccharide of interest (e.g., D-Glucose, D-Fructose)

  • Buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.4)

  • High-purity water and organic solvent (e.g., DMSO or MeOH) for stock solutions

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

2. Preparation of Solutions:

  • Sensor Stock Solution (e.g., 1 mM): Dissolve a precise amount of the boronic acid sensor in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the buffer solution. The final concentration of the organic solvent in the working solution should be kept low (e.g., <1%) to minimize its effect on the binding event.

  • Saccharide Stock Solution (e.g., 100 mM): Dissolve a precise amount of the saccharide in the same buffer solution used for the sensor.

  • Sensor Working Solution (e.g., 5 µM): Dilute the sensor stock solution with the buffer to the desired final concentration for the experiment.

3. Fluorescence Titration Procedure:

  • Place a defined volume (e.g., 2 mL) of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution at the appropriate excitation wavelength. This is the fluorescence intensity in the absence of the saccharide (F₀).

  • Incrementally add small aliquots of the saccharide stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of the saccharide.

4. Data Analysis and Calculation of Binding Constant:

  • Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio of fluorescence intensity (F/F₀) as a function of the saccharide concentration.

  • The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:

    1 / (F - F₀) = 1 / (K * (F_max - F₀) * [S]) + 1 / (F_max - F₀)

    Where:

    • F is the fluorescence intensity at a given saccharide concentration.

    • F₀ is the initial fluorescence intensity of the sensor.

    • F_max is the fluorescence intensity at saturation.

    • [S] is the concentration of the saccharide.

    • K is the binding constant.

  • A plot of 1/(F - F₀) versus 1/[S] should yield a straight line, from which K can be calculated from the slope and intercept.

Signaling Pathways and Mechanisms

The fluorescence response of boronic acid-based sensors upon saccharide binding is primarily governed by two mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

In a typical PET sensor, a fluorophore is linked to a receptor (the boronic acid moiety) via a short spacer. In the unbound state, an electron transfer from a nearby electron-donating group (often a tertiary amine) to the excited fluorophore quenches the fluorescence ("OFF" state). Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine's lone pair. This interaction suppresses the PET process, resulting in an increase in fluorescence ("ON" state).[4]

PET_Mechanism cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Saccharide-Bound State (Fluorescence ON) Fluorophore_unbound Fluorophore (Excited State) Receptor_unbound Boronic Acid + Amine Fluorophore_unbound->Receptor_unbound Electron Transfer Quenching PET Receptor_bound Boronate Ester + Amine Complex Receptor_unbound->Receptor_bound Saccharide Binding Fluorophore_bound Fluorophore (Excited State) Fluorescence Fluorescence Emission Fluorophore_bound->Fluorescence Saccharide Saccharide

Caption: Photoinduced Electron Transfer (PET) mechanism in boronic acid sensors.

Intramolecular Charge Transfer (ICT)

ICT-based sensors are typically designed with an electron-donating group and an electron-withdrawing group at opposite ends of a conjugated π-system. The boronic acid moiety often acts as the electron-withdrawing group. Upon excitation, an intramolecular charge transfer occurs from the donor to the acceptor, resulting in a fluorescent emission. When the sensor binds to a saccharide, the boronic acid is converted to the anionic boronate ester. This change in the electronic properties of the acceptor group alters the ICT process, leading to a shift in the emission wavelength and/or a change in fluorescence intensity.

ICT_Mechanism cluster_unbound Unbound Sensor cluster_bound Saccharide-Bound Sensor Unbound_State Electron Donor Conjugated System Boronic Acid (Acceptor) Bound_State Electron Donor Conjugated System Boronate Ester (Modified Acceptor) Unbound_State:acceptor->Bound_State:acceptor Saccharide Binding ICT_Unbound ICT Emission 1 Unbound_State->ICT_Unbound ICT_Bound ICT Emission 2 (Shifted) Bound_State->ICT_Bound Excitation1 Excitation (hν) Excitation1->Unbound_State Excitation2 Excitation (hν) Excitation2->Bound_State Saccharide Saccharide

Caption: Intramolecular Charge Transfer (ICT) mechanism in boronic acid sensors.

Conclusion

This compound-based sensors, and their structural analogs, represent a versatile class of fluorescent probes for saccharide detection. Their performance, particularly in terms of selectivity for glucose, can be significantly enhanced through rational design, such as the incorporation of a second boronic acid moiety. The choice between PET and ICT signaling mechanisms allows for the fine-tuning of the sensor's optical response. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and validate novel boronic acid-based sensors for a wide range of applications in biomedical research and diagnostics.

References

Safety Operating Guide

Proper Disposal of 2-Bromomethylphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-Bromomethylphenylboronic acid (CAS No. 91983-14-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in accordance with regulatory compliance.

Immediate Safety and Hazard Information

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to mitigate exposure risks.

Hazard Classification & Safety InformationDescriptionSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Signal Word Warning[1][3]
CAS Number 91983-14-1[1]
Molecular Formula C₇H₈BBrO₂[4][5]
Molecular Weight 214.85 g/mol [1][4]
Appearance White to off-white solid[5][6]
Storage Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C.[1][6]
Incompatible Materials Strong oxidizing agents, strong bases.[6]
Personal Protective Equipment (PPE) N95 type dust mask, safety goggles/eyeshields, chemical-resistant gloves, lab coat.[1][6]

Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, only trained personnel equipped with the proper PPE should perform the cleanup.

For Small Spills (Solid):

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Don PPE: Ensure you are wearing safety goggles, chemical-resistant gloves, a lab coat, and an N95 dust mask.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[7][8]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8][9] Use non-sparking tools if there is any concern about ignition sources.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.[9]

  • Label and Seal: Securely seal the container and label it clearly as "Hazardous Waste: this compound" with the date of collection.

  • Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste stream.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to confine the hazard.

  • Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.[10][11]

Disposal Plan: Step-by-Step Guidance

The standard and safest method for the disposal of this compound, whether it is excess reagent or contaminated waste, is through a certified hazardous waste management service.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[12]

  • Containerization: Place all waste materials (the chemical itself, contaminated absorbents, and disposable PPE) into a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (91983-14-1), and the associated hazards (Irritant).

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will work with a licensed disposal company to ensure environmentally responsible and compliant disposal.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_spill Spill Response cluster_collection Waste Collection cluster_disposal Final Disposal start Start: 2-Bromomethylphenylboronic acid for Disposal is_spill Is it a spill? start->is_spill Evaluate Material is_waste Is it unused/expired reagent or contaminated labware? spill_size Assess Spill Size is_spill->spill_size Yes collect_waste Collect all contaminated materials (absorbent, PPE) and unused reagent is_waste->collect_waste Yes small_spill Small Spill: Follow Cleanup Protocol spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large small_spill->collect_waste contact_ehs Contact EHS for pickup and disposal by a certified facility large_spill->contact_ehs containerize Place in a designated, sealed, and compatible hazardous waste container collect_waste->containerize label_waste Label container clearly: 'Hazardous Waste', Chemical Name, CAS#, Hazards containerize->label_waste store_waste Store in designated hazardous waste accumulation area label_waste->store_waste store_waste->contact_ehs end End of Process contact_ehs->end

Caption: Decision workflow for handling and disposing of this compound.

References

Personal protective equipment for handling 2-Bromomethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromomethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 91983-14-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and can cause skin, eye, and respiratory system irritation.[1][2][3]

Hazard Classifications:

  • Skin Irritant (Category 2)[1][2][3][4]

  • Eye Irritant (Category 2/2A)[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1][2][3]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][6]Protects eyes from dust particles and potential splashes.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][7]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.[5]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[5]Minimizes the risk of respiratory tract irritation.[5]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5][7]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][8]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[1][5]

  • Avoid generating dust when transferring the solid.[1][5] Use appropriate tools, such as a spatula, for transfers.[5]

  • Avoid all personal contact, including inhalation of dust or vapors.[7]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]

  • Clean the work area to remove any residual chemical.

  • Contaminated PPE should be removed and disposed of as hazardous waste.[7]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1][6]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][6][8]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately.[2][6]
Spill Evacuate non-essential personnel. Ensure the area is well-ventilated. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7] Collect the material in a designated, labeled, and sealed container for hazardous waste.[7]
Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste.

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[7] Do not pour waste down the drain.[7]

  • Container Disposal: Handle uncleaned containers like the product itself.

Visual Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify accessible safety shower and eyewash station prep2 Ensure work is in a certified fume hood prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Keep container tightly closed prep3->handle1 handle2 Avoid dust generation during transfer handle1->handle2 handle3 Minimize all personal contact handle2->handle3 emergency Emergency? (Spill or Exposure) handle2->emergency post1 Thoroughly wash hands handle3->post1 post2 Clean and decontaminate the work area post1->post2 post3 Dispose of contaminated PPE as hazardous waste post2->post3 disp1 Collect all waste in a labeled, sealed container post3->disp1 disp2 Follow all federal, state, and local regulations disp1->disp2 emergency_proc Follow Emergency Procedures emergency->emergency_proc

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.